ZTB23(R)
Descripción
BenchChem offers high-quality ZTB23(R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZTB23(R) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H15NO5S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[(Z)-[3-[(1R)-1-carboxy-2-phenylethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H15NO5S2/c22-17-16(11-13-6-8-14(9-7-13)18(23)24)28-20(27)21(17)15(19(25)26)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)(H,25,26)/b16-11-/t15-/m1/s1 |
Clave InChI |
HXKDFHZVIKNBSQ-DFSFMLJYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ZTB23(R), a Potent Inhibitor of Mycobacterium tuberculosis Zmp1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis Zinc metalloprotease 1 (Zmp1), a critical virulence factor that facilitates the survival of the bacterium within host macrophages. This document provides a comprehensive technical overview of the mechanism of action of ZTB23(R), detailing the function of its target, Zmp1, the signaling pathways involved, and the experimental validation of its inhibitory activity. Quantitative data from key experiments are presented, along with detailed protocols and visual representations of the underlying biological processes and experimental workflows.
Introduction: The Role of Zmp1 in Mycobacterium tuberculosis Pathogenesis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to evade the host immune system. A key element of its survival strategy is the secretion of virulence factors that manipulate host cellular processes. One such critical factor is the zinc metalloprotease Zmp1.[1]
Zmp1 is a secreted M13 family endopeptidase that plays a pivotal role in the bacterium's ability to arrest phagosome maturation within infected macrophages.[2] This is achieved by actively suppressing the host's innate immune response, specifically by preventing the activation of the inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines. By inhibiting Zmp1, compounds like ZTB23(R) can restore the host's ability to mount an effective immune response against Mtb.
Mechanism of Action of Zmp1
Zmp1's primary mechanism of action is the disruption of the host inflammasome signaling pathway. This pathway is a cornerstone of the innate immune response to intracellular pathogens.
2.1. Inhibition of Inflammasome Activation
The inflammasome is a cytosolic protein complex that, upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), activates caspase-1. Activated caspase-1 is a cysteine protease that proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.
Zmp1 directly or indirectly prevents the assembly and activation of the inflammasome complex. This inhibition blocks the activation of caspase-1, thereby preventing the processing and secretion of IL-1β.
2.2. Impairment of Phagosome Maturation
The maturation of the phagosome into a microbicidal phagolysosome is a critical step in the clearance of intracellular bacteria. This process is, in part, dependent on the signaling events triggered by pro-inflammatory cytokines like IL-1β. By blocking IL-1β production, Zmp1 effectively stalls phagosome maturation, creating a permissible intracellular niche for Mtb replication.
2.3. Zmp1 Substrate Specificity
Zmp1 is a peptidase with a substrate preference for peptides containing hydrophobic amino acids at the P1' position of the cleavage site. Phenylalanine is the most favored residue at this position, followed by isoleucine and leucine.[2][3][4][5] The identification of the specific host or bacterial substrates of Zmp1 is an area of ongoing research.
ZTB23(R): A Potent and Selective Zmp1 Inhibitor
ZTB23(R) is a rhodanine-based compound identified as a potent and selective competitive inhibitor of Mtb Zmp1.[1] Its inhibition of Zmp1 is expected to reverse the virulence-associated effects of the enzyme, thereby restoring the host's ability to control Mtb infection.
Quantitative Data on Zmp1 Inhibition
The inhibitory potency of ZTB23(R) and other key Zmp1 inhibitors has been quantified through various enzymatic and cell-based assays.
| Inhibitor | Scaffold Class | Inhibitory Potency (Ki) | Inhibitory Potency (IC50) | Reference |
| ZTB23(R) | Rhodanine-based | 0.054 µM | Not Reported | [1] |
| Rhodanine-based Inhibitor | Rhodanine-based | 94 nM | Not Reported | [1] |
| Compound 1c | 8-Hydroxyquinoline-2-hydroxamate | Not Reported | 11 nM | [6] |
| Thiazolidinedione 2f | Thiazolidinedione-hydroxamate | Not Reported | Not Reported (83.2% reduction in bacterial survival) |
Signaling Pathway and Experimental Workflow Diagrams
5.1. Zmp1-Mediated Inhibition of the Inflammasome Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of Mycobacterium tuberculosis M13 metalloprotease Zmp1 open states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
ZTB23(R): A Selective Inhibitor of Mycobacterium tuberculosis Zinc Metalloproteinase-1 (Zmp1) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to evade the host immune system and establish a persistent infection. Among these is the secreted zinc metalloproteinase-1 (Zmp1), a critical enzyme that facilitates the survival of Mtb within host macrophages. Zmp1 subverts the innate immune response by preventing the activation of the inflammasome, a key cellular defense mechanism. This inhibition of inflammasome activation hinders the maturation of phagosomes and the secretion of pro-inflammatory cytokines, creating a permissible environment for mycobacterial replication. The crucial role of Zmp1 in Mtb pathogenesis makes it a compelling target for the development of novel anti-tubercular therapeutics. This technical guide provides an in-depth overview of ZTB23(R), the first potent and selective small-molecule inhibitor of Zmp1, intended to serve as a resource for researchers in the field of tuberculosis drug discovery.
ZTB23(R): A Potent and Selective Zmp1 Inhibitor
ZTB23(R) is a rhodanine-based compound identified through a combination of in-silico structure-based design and subsequent biochemical validation. It acts as a competitive inhibitor of Zmp1, demonstrating potent activity in enzymatic assays.
Quantitative Data on Zmp1 Inhibitors
The following table summarizes the inhibitory activity of ZTB23(R) and other relevant compounds against Zmp1 and other metalloproteinases. This data is crucial for understanding the potency and selectivity of these inhibitors.
| Compound | Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| ZTB23(R) | Zmp1 (M. tuberculosis) | ZTB23(R) | - | 94 | Fluorimetric | [1] |
| Human Neprilysin | ZTB23(R) | - | > 10,000 | Fluorimetric | [1] | |
| Compound 1c | Zmp1 (M. tuberculosis) | N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide | 11 | - | Fluorimetric | [2] |
| Matrix Metalloproteinase-1 (MMP-1) | N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide | > 10,000 | - | Fluorimetric | [2] | |
| Matrix Metalloproteinase-2 (MMP-2) | N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide | ≥ 1,000 | - | Fluorimetric | [2] | |
| Phosphoramidon | Zmp1 (M. tuberculosis) | Phosphoramidon | - | 35 | Fluorimetric |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections provide protocols for key experiments in the characterization of Zmp1 inhibitors.
In Vitro Zmp1 Enzymatic Inhibition Assay (Fluorimetric)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant Zmp1.
Materials:
-
Recombinant M. tuberculosis Zmp1
-
Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2, 0.01% Tween-20
-
Test compounds (e.g., ZTB23(R)) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted test compounds. Add recombinant Zmp1 solution to each well. Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic peptide substrate solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
For Ki determination, perform the assay with varying concentrations of both the inhibitor and the substrate to determine the mode of inhibition and calculate the inhibition constant.
-
Intracellular Mycobacterial Survival Assay
This cell-based assay assesses the ability of a Zmp1 inhibitor to control the growth of M. tuberculosis within infected macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
M. tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Macrophage Culture and Infection:
-
Culture macrophages in 24-well plates and allow them to adhere.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Incubate to allow for phagocytosis of the bacteria.
-
-
Inhibitor Treatment: After the infection period, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., 3-7 days).
-
Quantification of Intracellular Bacteria:
-
Lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the cell lysates.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) for each treatment condition.
-
Compare the CFU counts from the inhibitor-treated wells to the vehicle control to determine the percentage of inhibition of intracellular bacterial survival.
-
Visualizations
Diagrams are provided below to illustrate key pathways and workflows related to Zmp1 and its inhibition by ZTB23(R).
Zmp1 Signaling Pathway in Macrophage Evasion
The following diagram illustrates the proposed mechanism by which Zmp1 secreted by M. tuberculosis inhibits the host inflammasome response, leading to enhanced mycobacterial survival.
Caption: Zmp1 inhibits inflammasome activation, preventing mycobacterial clearance.
Experimental Workflow for Zmp1 Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and characterization of novel Zmp1 inhibitors like ZTB23(R).
References
ZTB23(R): A Technical Whitepaper on the First Potent and Selective Inhibitor of Mycobacterium tuberculosis Zmp1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: ZTB23(R) is a chemical compound for research use only and is not an approved therapeutic for human or veterinary use. The information presented herein is a synthesis of available scientific literature and is intended for informational purposes within a research and development context.
Executive Summary
ZTB23(R) is the first-in-class potent and selective inhibitor of Zinc metalloprotease 1 (Zmp1), a critical virulence factor of Mycobacterium tuberculosis. This document provides a comprehensive technical overview of ZTB23(R), including its discovery, mechanism of action, and the scientific context of its target, Zmp1. All available quantitative data is presented in tabular format, and detailed experimental protocols for the characterization of Zmp1 inhibitors are provided. Furthermore, a diagram of the proposed Zmp1 signaling pathway is included to illustrate its role in mycobacterial pathogenesis.
Introduction to ZTB23(R) and its Target, Zmp1
ZTB23(R) is a small molecule inhibitor designed to target Zmp1, an extracellular zinc metalloprotease secreted by Mycobacterium tuberculosis. Zmp1 plays a pivotal role in the bacterium's ability to evade the host immune system, primarily by preventing inflammasome activation and the maturation of phagosomes within macrophages.[1] This allows the mycobacteria to survive and replicate within the host. The development of selective inhibitors of Zmp1, such as ZTB23(R), is of significant interest for studying the pathogenesis of tuberculosis and as a potential avenue for the development of novel anti-tuberculosis therapies.
Chemical and Physical Properties of ZTB23(R)
The available chemical and physical data for ZTB23(R) are summarized in Table 1.
| Property | Value |
| IUPAC Name | (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid |
| Molecular Formula | C20H15NO5S2 |
| Molecular Weight | 413.47 g/mol |
| CAS Number | 306324-21-0 |
| Inhibition Constant (Ki) | 0.054 µM |
Discovery and Preclinical Characterization
The discovery of ZTB23(R) was the result of a multidisciplinary approach that combined in silico structure-based inhibitor design with biochemical studies.[2] This effort led to the identification of ZTB23(R) as a potent and competitive inhibitor of Zmp1.[2]
Quantitative Data Summary
The primary quantitative measure of ZTB23(R)'s potency is its inhibition constant (Ki) against Zmp1, as detailed in Table 2.
| Compound | Target | Inhibition Constant (Ki) |
| ZTB23(R) | Mycobacterium tuberculosis Zmp1 | 0.054 µM[3] |
Mechanism of Action and Signaling Pathway
Zmp1 is a key virulence factor that allows Mycobacterium tuberculosis to survive within host macrophages by modulating the immune response.[4] It achieves this by inhibiting the NLRP3 inflammasome, which in turn prevents the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β.[4] This disruption of the host's immune signaling cascade impairs the ability of the macrophage to clear the infection.[4]
The following diagram illustrates the proposed signaling pathway of Zmp1 and the inhibitory action of ZTB23(R).
Caption: Proposed mechanism of Zmp1-mediated inhibition of the NLRP3 inflammasome and the site of action for ZTB23(R).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Zmp1 inhibitors like ZTB23(R). These protocols are based on established biochemical assays for Zmp1 activity.[4]
Fluorogenic Assay for Zmp1 Inhibition
This high-throughput assay is ideal for primary screening and determining the potency of inhibitors.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
Recombinant Zmp1 enzyme
-
Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2, 0.01% Tween-20)
-
ZTB23(R) or other test compounds
-
DMSO (for compound dilution)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Zmp1 in Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration should be at or below the Michaelis constant (Km) value for sensitivity to competitive inhibitors.
-
Perform a serial dilution of ZTB23(R) in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the serially diluted ZTB23(R) or DMSO (for control wells) to the appropriate wells.
-
Add 25 µL of the Zmp1 enzyme solution to all wells except for the blank wells (add 25 µL of Assay Buffer to blank wells).
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 24 µL of the fluorogenic substrate solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mass Spectrometry-Based Assay for Cleavage Site Identification
This assay provides detailed mechanistic information by identifying the precise cleavage sites of Zmp1 on its substrates.
Materials:
-
Microcentrifuge tubes
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
-
Recombinant Zmp1 enzyme
-
Peptide substrate
-
Reaction Buffer (e.g., 50 mM MES, pH 6.5, 150 mM NaCl, 10 µM ZnCl2)
-
ZTB23(R) or other test compounds
-
Reaction quenching solution (e.g., 1% trifluoroacetic acid)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the peptide substrate (e.g., 10-50 µM) and Zmp1 (e.g., 50-100 nM) in Reaction Buffer.
-
For inhibition studies, pre-incubate Zmp1 with ZTB23(R) for 15 minutes at 37°C before adding the substrate.
-
-
Incubation:
-
Incubate the reaction at 37°C. The incubation time should be optimized to achieve partial cleavage (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of the quenching solution.
-
-
Sample Preparation and Analysis:
-
Desalt and concentrate the sample using a C18 ZipTip or equivalent.
-
Analyze the sample by mass spectrometry to identify the masses of the intact peptide and the cleavage fragments.
-
The difference in mass between the intact peptide and the fragments will allow for the determination of the cleavage site.
-
Conclusion
ZTB23(R) represents a significant tool for the study of Mycobacterium tuberculosis pathogenesis. As a potent and selective inhibitor of the virulence factor Zmp1, it provides a means to probe the function of this enzyme and its role in the host-pathogen interaction. The experimental protocols detailed in this document provide a framework for the further characterization of ZTB23(R) and the discovery of new Zmp1 inhibitors. While ZTB23(R) is currently a research compound, the insights gained from its use may contribute to the future development of novel therapeutic strategies against tuberculosis.
References
ZTB23(R): A Potent Inhibitor of Mycobacterium tuberculosis Zmp1 for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZTB23(R) is a potent and selective small molecule inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). As a critical virulence factor, Zmp1 plays a pivotal role in the pathogen's ability to evade the host immune system, primarily by preventing phagosome maturation within infected macrophages. This technical guide provides a comprehensive overview of ZTB23(R), including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers utilizing ZTB23(R) in the study of tuberculosis and the development of novel anti-tubercular therapeutics.
Core Compound Information
ZTB23(R) is a rhodanine-based compound with the chemical name (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid.[1] Its potency as a Zmp1 inhibitor is highlighted by its low micromolar inhibition constant (Ki).[2]
| Property | Value | Reference |
| Chemical Name | (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid | [1] |
| Molecular Formula | C20H15NO5S2 | [1] |
| Molecular Weight | 413.46 g/mol | [1] |
| CAS Number | 306324-21-0 | [1] |
| Inhibition Constant (Ki) | 0.054 µM | [2] |
Mechanism of Action: Zmp1 Inhibition and Restoration of Host Immunity
Mycobacterium tuberculosis secretes Zmp1 to subvert the host's innate immune response. Zmp1 is a zinc metalloprotease that interferes with the formation and activation of the inflammasome, a multi-protein complex in macrophages responsible for the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). By inhibiting this pathway, Zmp1 prevents the maturation of the phagosome into a phagolysosome, a degradative organelle that would otherwise eliminate the bacteria. This allows M. tuberculosis to survive and replicate within the protected environment of the immature phagosome.
ZTB23(R) acts by directly and selectively inhibiting the enzymatic activity of Zmp1. This inhibition restores the host cell's ability to activate the inflammasome, leading to caspase-1 activation, IL-1β production, and ultimately, phagosome maturation and clearance of the mycobacteria.
Quantitative Data on Zmp1 Inhibition
The following tables summarize the inhibitory activity of rhodanine-based Zmp1 inhibitors, the class of compounds to which ZTB23(R) belongs.
Table 1: In Vitro Zmp1 Inhibitory Activity of Rhodanine Derivatives [3]
| Compound | IC50 (µM) |
| 5a | 1.3 |
| 5c | 2.5 |
| 5f | 4.8 |
| 5g | 5.2 |
Table 2: Effect of Rhodanine-Based Zmp1 Inhibitors on Intracellular M. tuberculosis Survival in THP-1 Macrophages [3]
| Compound (at 10 µg/mL) | % Inhibition of Mtb Growth |
| 5a | 23.4 |
| 5c | 53.8 |
Experimental Protocols
Detailed methodologies for key experiments involving Zmp1 inhibitors are provided below. These protocols are based on established methods and can be adapted for use with ZTB23(R).
In Vitro Zmp1 Enzymatic Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Zmp1.
Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
ZTB23(R) or other test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, pre-incubate the recombinant Zmp1 enzyme with varying concentrations of the test compound for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Determine the rate of substrate cleavage from the linear phase of the reaction.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to a DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Intracellular Mycobacterial Survival Assay (Macrophage Infection Model)
This assay assesses the ability of a Zmp1 inhibitor to control the growth of M. tuberculosis within host macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, J774, or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs)
-
Mycobacterium tuberculosis (e.g., H37Rv)
-
Cell culture medium
-
ZTB23(R) or other test compounds
-
Lysis buffer (e.g., 0.1% saponin (B1150181) or Triton X-100)
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
Procedure:
-
Seed macrophages in multi-well plates and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After a few hours of incubation to allow for phagocytosis, remove extracellular bacteria by washing.
-
Add fresh culture medium containing various concentrations of the Zmp1 inhibitor or a DMSO vehicle control.
-
Incubate the infected and treated cells for a specific duration (e.g., 24-72 hours).
-
At desired time points, lyse the macrophages to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate them on agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from inhibitor-treated wells to the vehicle control to determine the percentage of inhibition of intracellular survival.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of Zmp1 inhibitors like ZTB23(R).
References
An In-depth Technical Guide to ZTB23(R): A Potent Inhibitor of Mycobacterium tuberculosis Zmp1
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of ZTB23(R), a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloprotease-1 (Zmp1). This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research and infectious diseases.
Introduction to ZTB23(R) and its Target, Zmp1
ZTB23(R) is the first potent and selective small molecule inhibitor of Mycobacterium tuberculosis Zmp1.[1][2] Zmp1 is a secreted zinc metalloprotease that is a key virulence factor for M. tuberculosis.[3][4][5][6] The enzyme plays a crucial role in the pathogen's ability to survive within host macrophages by preventing phagosome maturation and inhibiting the activation of the inflammasome, a key component of the innate immune system.[1][3][4][6] By inhibiting Zmp1, host-directed therapeutic strategies aim to restore the natural defense mechanisms of the host, leading to enhanced clearance of the mycobacteria.[1] ZTB23(R) serves as a critical tool for studying the function of Zmp1 and as a lead compound for the development of novel anti-tuberculosis therapies.[2][7]
Chemical Properties and Structure of ZTB23(R)
ZTB23(R) is a thiazolidinedione derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid[1] |
| CAS Number | 306324-21-0[1] |
| Chemical Formula | C20H15NO5S2[1] |
| Molecular Weight | 413.46 g/mol [1] |
| Exact Mass | 413.0392[1] |
| Appearance | Solid |
| Purity | >98% (typically for research grade) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability[1] |
Biological Activity and Quantitative Data
ZTB23(R) is a competitive inhibitor of Zmp1.[2][7] Its inhibitory potency against Zmp1 and selectivity over related human enzymes are key features of its biological profile.
| Parameter | Value | Assay Type | Reference |
| Ki (Zmp1) | 94 nM | Enzymatic Assay | [2][7] |
| Ki (Zmp1) | 54 nM | Enzymatic Assay | [8] |
| Selectivity | High selectivity for Zmp1 over human Neprilysin | Enzymatic Assay | [7] |
Other compounds have been investigated as Zmp1 inhibitors, providing a basis for comparison. For instance, the 8-hydroxyquinoline-2-hydroxamate derivative, N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (1c), has been reported as a highly potent Zmp1 inhibitor.[9][10][11]
| Compound | IC50 (nM) | Reference |
| 1a (Methyl derivative) | 30 | [1] |
| 1b (Ethyl derivative) | 20 | [1] |
| 1c (Benzyl derivative) | 11 | [1][9] |
Zmp1 Signaling Pathway and Mechanism of Action of ZTB23(R)
Zmp1 is secreted by M. tuberculosis and interferes with the host's innate immune response within macrophages.[3][4] It is understood to prevent the activation of the inflammasome, a multi-protein complex that triggers inflammation and pyroptotic cell death in infected cells.[1][3] By inhibiting Zmp1, ZTB23(R) restores the host cell's ability to activate the inflammasome, leading to enhanced clearance of the mycobacteria.
Caption: Zmp1's role in inhibiting the macrophage inflammasome pathway.
Experimental Protocols
Detailed methodologies for key experiments involving Zmp1 inhibitors are provided below.
This assay measures the direct inhibitory effect of a compound on Zmp1 enzymatic activity using a quenched fluorogenic peptide substrate.[9]
Materials:
-
Recombinant purified Zmp1
-
Fluorogenic Zmp1 substrate (e.g., a FRET-based peptide)
-
Assay Buffer: 50 mM MES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.3[9]
-
ZTB23(R) or other test inhibitors
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Zmp1 in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of ZTB23(R) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add the serially diluted ZTB23(R) or DMSO (for control wells).
-
Add the Zmp1 enzyme solution to all wells except the blank.
-
Mix gently.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1][9]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[4]
-
Caption: Workflow for the Zmp1 fluorogenic inhibitor screening assay.
This assay assesses the ability of a compound to inhibit the growth of mycobacteria within infected macrophages.[1]
Materials:
-
Macrophage cell line (e.g., THP-1 or J774)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Cell culture medium
-
ZTB23(R) or other test inhibitors
-
Lysis buffer
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Cell Culture and Infection:
-
Culture and differentiate macrophages.
-
Infect macrophages with M. tuberculosis at a specified multiplicity of infection (MOI).
-
Incubate to allow for phagocytosis.
-
Wash cells to remove extracellular bacteria.[1]
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing various concentrations of ZTB23(R) or a vehicle control (DMSO).
-
Incubate the infected and treated cells for a specific duration (e.g., 48-72 hours).[4]
-
-
Quantification of Intracellular Bacteria:
-
Wash the cells with PBS.
-
Lyse the macrophages to release the intracellular bacteria.[1]
-
Prepare serial dilutions of the lysate.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from inhibitor-treated wells to the DMSO control to determine the percentage of inhibition of intracellular survival.[1]
-
Caption: A typical workflow for the evaluation of Zmp1 inhibitors.
Conclusion
ZTB23(R) is a valuable chemical probe for elucidating the role of Zmp1 in the pathogenesis of Mycobacterium tuberculosis. Its potency and selectivity make it an important lead compound in the pursuit of novel host-directed therapies for tuberculosis. The experimental protocols and data presented in this guide provide a foundation for further research and development in this critical area of infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis Zinc Metalloprotease-1 Assists Mycobacterial Dissemination in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Vitro Efficacy of ZTB23(R) Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and necessary experimental framework for evaluating the in-vitro efficacy of ZTB23(R), a potent inhibitor of Mycobacterium tuberculosis (M.tb) Zinc metalloproteinase-1 (Zmp1). This document details the mechanism of action, summarizes known quantitative data, provides detailed experimental protocols for further investigation, and includes visualizations of key pathways and workflows.
Introduction to ZTB23(R) and its Target: Zmp1
ZTB23(R) has been identified as a potent and selective competitive inhibitor of Zmp1, a key virulence factor secreted by M. tuberculosis.[1] The chemical name for ZTB23(R) is (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid. Zmp1 is a zinc-dependent metalloprotease that plays a crucial role in the pathogen's ability to survive and replicate within host macrophages.
Mechanism of Action: Zmp1-Mediated Immune Evasion
M. tuberculosis utilizes Zmp1 to subvert the host's innate immune response. Upon infection, M.tb is engulfed by macrophages into a phagosome. Typically, this phagosome matures into a phagolysosome, a highly acidic and degradative compartment that eliminates the pathogen. Zmp1 disrupts this process by inhibiting the activation of the host's inflammasome, a multi-protein complex responsible for activating caspase-1.
The inhibition of caspase-1 prevents the processing and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). IL-1β is critical for mounting an effective immune response, including the promotion of phagosome maturation. By suppressing IL-1β production, Zmp1 allows the mycobacteria to persist and replicate within a non-hostile phagosomal environment, effectively evading a primary host defense mechanism. ZTB23(R), by inhibiting Zmp1, is hypothesized to restore the host's natural ability to clear the infection.
Below is a diagram illustrating the Zmp1 signaling pathway and the role of ZTB23(R).
Quantitative Data for ZTB23(R)
Comprehensive in-vitro efficacy data for ZTB23(R) is not extensively available in the public domain. The seminal study by Mori et al. (2014) identified it as a potent inhibitor.[1]
Enzyme Inhibition Data
The primary literature reports the following inhibition constant for ZTB23(R) against Zmp1.
| Compound | Target | Parameter | Value | Reference |
| ZTB23(R) | M. tuberculosis Zmp1 | K_i_ | 94 nM | Mori et al., 2014[1] |
In-Vitro Efficacy Data (Templates)
Specific experimental values for the half-maximal inhibitory concentration (IC50) against Zmp1, the Minimum Inhibitory Concentration (MIC) against M.tb, and intracellular efficacy have not been found in publicly accessible literature. The tables below are provided as templates for the presentation of such data once it becomes available.
Table 2.2.1: Zmp1 Enzymatic Inhibition
| Compound | Target | Parameter | Value (µM) |
|---|
| ZTB23(R) | M. tuberculosis Zmp1 | IC_50_ | Data not available |
Table 2.2.2: Antimycobacterial Activity
| Compound | Strain | Parameter | Value (µg/mL) |
|---|
| ZTB23(R) | M. tuberculosis H37Rv | MIC_90_ | Data not available |
Table 2.2.3: Intracellular Efficacy
| Compound Conc. (µM) | Host Cell | MOI | Time Point (hours) | % CFU Reduction (vs. Vehicle) |
|---|
| Data not available | THP-1 Macrophages | e.g., 10:1 | 72 | Data not available |
Detailed Experimental Protocols
The following section details the methodologies required to fully characterize the in-vitro efficacy of ZTB23(R).
Zmp1 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on Zmp1's enzymatic activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
ZTB23(R) stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of ZTB23(R) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup: In a 96-well plate, add 5 µL of the ZTB23(R) dilutions. Include wells for a positive control (no inhibitor, DMSO vehicle) and a negative control (no enzyme).
-
Enzyme Addition: Add 10 µL of recombinant Zmp1 solution (e.g., final concentration of 10 nM) to each well (except the negative control).
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm) pre-set to 37°C. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition against the compound concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of ZTB23(R) that inhibits the visible growth of M. tuberculosis using the broth microdilution method, following EUCAST guidelines.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
ZTB23(R) stock solution (in DMSO)
-
Sterile 96-well U-bottom plates with lids
-
Glass beads
-
Sterile water
Protocol:
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of M.tb from a fresh culture by vortexing colonies with glass beads in sterile water. Dilute this suspension 1:100 to achieve a final inoculum of approximately 10^5 CFU/mL.
-
Plate Preparation: Prepare two-fold serial dilutions of ZTB23(R) in 7H9-OADC broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Controls: Include a drug-free growth control (inoculum in medium) and a sterility control (medium only).
-
Inoculation: Add 100 µL of the prepared M.tb inoculum to each well (except the sterility control).
-
Incubation: Seal the plates and incubate at 37°C.
-
Reading: Read the plates visually using an inverted mirror when growth is clearly visible in the drug-free control well (typically 14-21 days).
-
MIC Determination: The MIC is defined as the lowest concentration of ZTB23(R) that completely inhibits visible growth of M.tb.
Intracellular Mycobacterial Survival Assay
This assay assesses the ability of ZTB23(R) to inhibit the growth of M. tuberculosis within infected macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated with PMA)
-
M. tuberculosis H37Rv strain
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ZTB23(R) stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed differentiated THP-1 macrophages into 24-well plates and allow them to adhere overnight.
-
Infection: Prepare a single-cell suspension of M.tb. Infect the macrophage monolayer at a specific Multiplicity of Infection (MOI), for example, 10:1 (bacteria to macrophage). Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Compound Treatment: Add fresh cell culture medium containing serial dilutions of ZTB23(R). Include a DMSO vehicle control.
-
Incubation: Incubate the infected and treated cells for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Macrophage Lysis: At the desired time point, wash the cells with PBS and lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate in sterile water. Plate the dilutions on Middlebrook 7H11 agar plates.
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the Colony-Forming Units (CFUs) to determine the number of viable intracellular bacteria.
-
Data Analysis: Calculate the percent reduction in CFU for each ZTB23(R) concentration compared to the vehicle control.
Conclusion
ZTB23(R) is a promising lead compound targeting the M. tuberculosis virulence factor Zmp1. Its identification as a potent, selective inhibitor provides a strong rationale for further investigation. While its direct inhibitory constant (Ki) against Zmp1 is known, a full in-vitro efficacy profile, including IC50, whole-cell MIC, and intracellular activity, is not yet publicly documented. The experimental protocols detailed in this guide provide a standardized framework for generating this critical data, which is essential for advancing ZTB23(R) in the drug development pipeline for tuberculosis.
References
An In-depth Technical Guide on Telacebec (Q203) and Its Effect on Mycobacterial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with unique mechanisms of action. Telacebec (B1166443) (Q203) is a first-in-class imidazopyridine amide compound that has shown potent activity against M. tuberculosis, including drug-resistant isolates. This technical guide provides a comprehensive overview of Telacebec, focusing on its mechanism of action, quantitative effects on mycobacterial growth, and detailed experimental protocols for its evaluation.
Mechanism of Action
Telacebec exerts its anti-mycobacterial effect by targeting the respiratory chain of M. tuberculosis, a critical pathway for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). Specifically, Telacebec inhibits the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2]
The cytochrome bc1 complex, in conjunction with the aa3-type cytochrome c oxidase (Complex IV), forms a supercomplex (CIII2CIV2) that is a key component of the primary respiratory pathway in mycobacteria. Telacebec binds to the QcrB subunit of the cytochrome bc1 complex, blocking the oxidation of menaquinol.[3] This inhibition disrupts the electron flow to cytochrome c, thereby halting the proton pumping across the inner mitochondrial membrane and ultimately leading to a depletion of cellular ATP.[2] This disruption of energy metabolism results in the inhibition of bacterial growth.[1]
It is important to note that M. tuberculosis possesses an alternative respiratory pathway involving a cytochrome bd oxidase . This alternative oxidase can partially compensate for the inhibition of the cytochrome bc1:aa3 pathway, which is why Telacebec is generally considered to be bacteriostatic rather than bactericidal when used as a single agent.[4]
Quantitative Data on Mycobacterial Growth Inhibition
The potency of Telacebec (Q203) has been evaluated against various strains of Mycobacterium tuberculosis, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro antimicrobial activity.
| Mycobacterium tuberculosis Strain | MIC50 (nM) | MIC90 (nM) | Reference |
| H37Rv (drug-susceptible) | 2.7 | - | [1] |
| H37Rv (in macrophages) | 0.28 | - | [1] |
| Multidrug-resistant (MDR) isolates | - | ~8 (0.008 mg/L) | [5] |
| Extensively drug-resistant (XDR) isolates | - | ~8 (0.008 mg/L) | [5] |
Table 1: In Vitro Activity of Telacebec (Q203) against Mycobacterium tuberculosis
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a colorimetric method used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink-colored resorufin (B1680543) by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Telacebec (Q203) stock solution
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
96-well microtiter plates
-
Sterile distilled water
-
Incubator (37°C)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile distilled water to all outer wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
In the first well of each row to be tested, add an additional 100 µL of 7H9 broth containing Telacebec at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Discard 100 µL from the last well.
-
Include a drug-free control (broth and inoculum only) and a sterile control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each experimental well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Resazurin:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-seal the plate and incubate for another 24-48 hours.
-
-
Reading Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of Telacebec that prevents the color change from blue to pink.[5]
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., synergistic, additive, or antagonistic).
Procedure:
-
Prepare a 96-well plate with serial dilutions of Telacebec (Drug A) along the x-axis and a second compound (Drug B) along the y-axis.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Mycobacterial Growth Inhibition Assay (MGIA) using BACTEC MGIT System
The MGIA is a functional assay that measures the ability of host immune cells to control mycobacterial growth ex vivo.
Procedure:
-
Co-culture peripheral blood mononuclear cells (PBMCs) from a host with M. tuberculosis in a 48-well plate for 96 hours.
-
Lyse the adherent monocytes to release intracellular mycobacteria.
-
Inoculate the lysate into BACTEC MGIT (Mycobacteria Growth Indicator Tube) tubes.
-
The BACTEC MGIT system automatically monitors the tubes for fluorescence, which is an indicator of oxygen consumption by growing mycobacteria.
-
The time to positivity (TTP) is recorded and can be converted to colony-forming units (CFU) using a standard curve. This allows for the quantification of mycobacterial growth inhibition by the host cells.[6]
Visualizations
Signaling Pathway: Inhibition of Mycobacterial Electron Transport Chain by Telacebec (Q203)
Caption: Inhibition of the mycobacterial electron transport chain by Telacebec (Q203).
Experimental Workflow: Resazurin Microtiter Assay (REMA)
Caption: Workflow for determining MIC using the Resazurin Microtiter Assay (REMA).
Conclusion
Telacebec (Q203) is a promising anti-tuberculosis drug candidate with a novel mechanism of action that targets the energy metabolism of M. tuberculosis. Its potent in vitro activity against both drug-susceptible and drug-resistant strains makes it a valuable component for future TB treatment regimens. The experimental protocols detailed in this guide provide a framework for the accurate assessment of Telacebec's efficacy and its interactions with other antimicrobial agents. Further research into synergistic combinations involving Telacebec may lead to the development of more effective and shorter treatment regimens for tuberculosis.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telacebec (Q203) | Qurient [qurient.com]
- 3. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telacebec Interferes with Virulence Lipid Biosynthesis Protein Expression and Sensitizes to Other Antibiotics [mdpi.com]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Assessment of ZTB23(R): A Review of Currently Available Information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a summary of publicly available information regarding ZTB23(R) as of the date of this report. It is intended for research and informational purposes only and does not constitute a comprehensive toxicological profile.
Introduction
ZTB23(R) is identified as a potent and selective inhibitor of Mycobacterium tuberculosis Zmp1.[1] Its primary application, based on available data, is for research use only and it is not intended for human or veterinary applications.[1] This report aims to collate and present the existing preliminary data relevant to the toxicity of ZTB23(R) to guide further research and development.
Chemical and Physical Properties
A summary of the key chemical identifiers for ZTB23(R) is provided in the table below. Understanding these properties is a foundational step in any toxicological assessment.
| Property | Value |
| CAS Number | 306324-21-0[1] |
| Chemical Formula | C20H15NO5S2[1] |
| Molecular Weight | 413.46[1] |
| IUPAC Name | (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid |
Current Status of Toxicological Data
As of the latest available information, there are no publicly accessible studies specifically detailing the in vitro or in vivo toxicity of ZTB23(R). The available documentation emphasizes its role as a research compound and explicitly warns against its use in humans or animals, suggesting that comprehensive safety and toxicity profiles have not been established or publicly disclosed.
General Principles and Methodologies for Preliminary Toxicity Assessment
In the absence of specific data for ZTB23(R), this section outlines a generalized framework for the preliminary toxicological evaluation of a novel chemical entity, based on established scientific practices. These methodologies are essential for characterizing the potential hazards of a new compound.
In vitro studies are crucial for the initial screening of a compound's toxicity at the cellular level. These assays provide valuable data on cytotoxicity, genotoxicity, and potential mechanisms of action.
Table 1: Common In Vitro Toxicity Assays
| Assay Type | Endpoint Measured | Example Methodologies |
| Cytotoxicity | Cell viability, cell membrane integrity, metabolic activity | MTT assay, LDH release assay, Alamar Blue assay |
| Genotoxicity | DNA damage, mutations, chromosomal aberrations | Ames test, Comet assay, Micronucleus test |
| Inflammatory Response | Release of pro-inflammatory cytokines | ELISA, Western Blot for cytokines like TNF-α, IL-6 |
Experimental Protocol: A General Cytotoxicity Assay Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for determining the cytotoxic potential of a test compound in vitro.
Following initial in vitro screening, in vivo studies in animal models are necessary to understand the systemic effects of a compound. These studies are critical for evaluating acute toxicity and identifying potential target organs.
Table 2: Key Parameters in Acute In Vivo Toxicity Studies
| Parameter | Description |
| LD50 (Median Lethal Dose) | The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. |
| Clinical Observations | Daily monitoring of animals for signs of toxicity, such as changes in behavior, appearance, and body weight. |
| Gross Necropsy | Macroscopic examination of tissues and organs at the end of the study to identify any abnormalities. |
| Histopathology | Microscopic examination of stained tissue sections to identify cellular changes and organ damage. |
Experimental Protocol: A General Acute Oral Toxicity Study (Up-and-Down Procedure)
The following diagram outlines the decision-making process in an acute oral toxicity study using the up-and-down procedure.
Caption: A simplified decision-making flowchart for an acute oral toxicity study using the up-and-down procedure.
Signaling Pathways in Toxicity
While no specific signaling pathways have been implicated in the toxicity of ZTB23(R), toxicological studies often investigate common pathways involved in cellular stress, inflammation, and apoptosis. A generalized representation of such a pathway is provided below.
Caption: A high-level overview of a generalized cellular stress response pathway that can be activated by a toxic compound.
Conclusion and Future Directions
The current body of publicly available literature lacks specific toxicological data for ZTB23(R). While its chemical properties are defined, a comprehensive understanding of its safety profile is absent. For any further development or handling of this compound, a systematic toxicological evaluation is imperative. This should include a battery of in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies in relevant animal models to determine systemic toxicity and identify potential target organs. Researchers are strongly advised to handle ZTB23(R) with appropriate caution, assuming it to be a potentially hazardous substance until proven otherwise through rigorous scientific investigation.
References
Methodological & Application
Application Notes and Protocols for ZTB23(R), a Potent Inhibitor of Mycobacterium tuberculosis Zmp1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZTB23(R) is a potent and selective inhibitor of Zmp1, a zinc metallopeptidase secreted by Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Zmp1 is a critical virulence factor that plays a significant role in the bacterium's ability to evade the host's innate immune system, thereby promoting its intracellular survival and pathogenesis. By inhibiting Zmp1, ZTB23(R) presents a promising therapeutic strategy to counteract M.tb infection. These application notes provide detailed protocols for the use of ZTB23(R) in a laboratory setting to study its effects on M.tb and host cell interactions.
Mechanism of Action: Zmp1 Inhibition
Mycobacterium tuberculosis Zmp1 is a key virulence factor that allows the bacterium to survive and replicate within host macrophages. Zmp1 achieves this by preventing the activation of the inflammasome, a crucial component of the innate immune system. Specifically, Zmp1 is believed to suppress the activation of caspase-1, which in turn blocks the processing of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[1][2][3] This disruption of host immune signaling helps the mycobacteria to avoid clearance and establish a successful infection.[1] ZTB23(R) directly inhibits the enzymatic activity of Zmp1, thereby restoring the host's ability to mount an effective immune response against the infection.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative potent Zmp1 inhibitor from the 8-hydroxyquinoline-2-hydroxamate class, which provides a benchmark for the expected potency of ZTB23(R).
| Compound Class | Representative Compound | In Vitro Efficacy (IC50) | In Vivo Efficacy (Macrophage Model) |
| 8-Hydroxyquinoline-2-hydroxamates | 1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide) | 11 nM[1][4] | Dose-dependent reduction of intracellular M.tb survival in J774 murine macrophages and human monocyte-derived macrophages.[1][4] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of Zmp1 and the inhibitory action of ZTB23(R).
Experimental Protocols
Herein are detailed protocols for the evaluation of ZTB23(R) in both in vitro and cell-based assays.
In Vitro Zmp1 Enzymatic Assay (Fluorimetric)
This assay quantitatively measures the direct inhibitory effect of ZTB23(R) on the enzymatic activity of recombinant Zmp1.
Materials:
-
Recombinant M. tuberculosis Zmp1
-
Fluorogenic peptide substrate for Zmp1 (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)
-
Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5
-
ZTB23(R)
-
DMSO (for dissolving compounds)
-
Black, uncoated 96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve ZTB23(R) in DMSO to create a stock solution.
-
Prepare serial dilutions of the ZTB23(R) stock solution in Assay Buffer.
-
Prepare a solution of the fluorogenic peptide substrate in Assay Buffer.
-
Prepare a solution of recombinant Zmp1 in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the ZTB23(R) dilutions (or DMSO for control).
-
Add the recombinant Zmp1 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Intracellular Mycobacterial Survival Assay (Macrophage Infection Model)
This cell-based assay assesses the ability of ZTB23(R) to inhibit the growth of M. tuberculosis within infected macrophages.
Materials:
-
Murine macrophage cell line (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs)
-
M. tuberculosis (e.g., H37Rv)
-
Cell culture medium
-
ZTB23(R)
-
DMSO (vehicle control)
-
Lysis buffer
-
Middlebrook 7H11 agar (B569324) supplemented with OADC
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Infection:
-
Culture macrophages in appropriate media and seed them in multi-well plates.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After a few hours of incubation to allow for phagocytosis, remove extracellular bacteria by washing with PBS.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing various concentrations of ZTB23(R) or a DMSO vehicle control.
-
Incubate the infected and treated cells for a specific duration (e.g., 24-72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At desired time points, wash the cells with PBS.
-
Lyse the macrophages with lysis buffer to release the intracellular bacteria.
-
Serially dilute the cell lysates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for several weeks until bacterial colonies are visible.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) to determine the number of viable bacteria per well.
-
The efficacy of ZTB23(R) is determined by the reduction in CFU counts in treated cells compared to untreated controls.[1]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating Zmp1 inhibitors like ZTB23(R).
References
- 1. benchchem.com [benchchem.com]
- 2. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes: ZTB23(R) for Mycobacterium tuberculosis Research
Introduction
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1).[1][2][3] Zmp1 is a crucial enzyme for the survival of M. tuberculosis within host macrophages, as it helps the bacterium evade the host's immune response by preventing phagosome-lysosome fusion.[4][5][6] By inhibiting Zmp1, ZTB23(R) represents a promising novel anti-tubercular agent with a distinct mechanism of action compared to existing drugs.[1][2] These application notes provide a detailed protocol for the culture of M. tuberculosis and the evaluation of the inhibitory activity of ZTB23(R).
Mechanism of Action
M. tuberculosis resides within the phagosomes of host macrophages. To survive, it must prevent the fusion of the phagosome with the lysosome, which would lead to its destruction. The bacterium secretes Zmp1, a zinc metalloproteinase, which is believed to interfere with the host cell's signaling pathways that control phagosome maturation. ZTB23(R) acts by directly binding to and inhibiting the enzymatic activity of Zmp1. This inhibition restores the normal phagosome-lysosome fusion process, leading to the killing of the bacteria within the macrophage.
Figure 1. Proposed mechanism of action of ZTB23(R) in inhibiting M. tuberculosis survival within macrophages.
Experimental Protocols
This section provides detailed protocols for preparing the necessary reagents and performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of ZTB23(R) against M. tuberculosis.
Media and Reagent Preparation
Table 1: Middlebrook 7H9 Broth Composition
| Component | Amount per 1 L |
| Middlebrook 7H9 Broth Base | 4.7 g |
| Glycerol (B35011) | 2 mL |
| Distilled Water | 900 mL |
Protocol:
-
Dissolve the Middlebrook 7H9 broth base and glycerol in distilled water.
-
Autoclave at 121°C for 15 minutes to sterilize.
-
Allow the broth to cool to 45-50°C.
-
Aseptically add 100 mL of Middlebrook ADC (Albumin-Dextrose-Catalase) enrichment.
-
Add 0.5 mL of Tween 80 (0.05% final concentration) to prevent bacterial clumping.
-
Store the complete medium at 2-8°C.
Table 2: ZTB23(R) Stock Solution Preparation
| Component | Concentration | Solvent |
| ZTB23(R) | 10 mM | DMSO |
Protocol:
-
Based on the molecular weight of ZTB23(R) (413.46 g/mol ), weigh the appropriate amount to prepare a 10 mM stock solution in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
M. tuberculosis Inoculum Preparation
Protocol:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.4-0.8). This typically takes 10-14 days.[7]
-
Vortex the culture with glass beads to break up clumps.
-
Allow the culture to stand for 5-10 minutes to allow larger clumps to settle.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard with sterile 7H9 broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods for determining the MIC of anti-tubercular agents.
Experimental Workflow:
Figure 2. Experimental workflow for determining the MIC of ZTB23(R) against M. tuberculosis.
Protocol:
-
In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the ZTB23(R) working solution (diluted from the stock to the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a 1:50 dilution of the 0.5 McFarland bacterial suspension in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. This will result in a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing 7H9 broth and the bacterial inoculum, but no ZTB23(R).
-
Sterility Control: Wells containing only 7H9 broth.
-
-
Seal the plate with a plate sealer and incubate at 37°C for 7-14 days.
Data Interpretation
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of ZTB23(R) that completely inhibits visible growth of M. tuberculosis.
-
Optionally, the results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader.
Table 3: Example MIC Data Interpretation
| ZTB23(R) Conc. (µM) | Visual Growth (Turbidity) | OD600 | Interpretation |
| 64 | - | 0.05 | No Growth |
| 32 | - | 0.06 | No Growth |
| 16 | - | 0.05 | No Growth |
| 8 | - | 0.07 | MIC |
| 4 | + | 0.25 | Growth |
| 2 | + | 0.48 | Growth |
| 1 | + | 0.51 | Growth |
| 0 (Growth Control) | + | 0.55 | Growth |
| 0 (Sterility Control) | - | 0.04 | No Growth |
Safety Precautions
All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including respirators, must be used at all times. All materials and waste must be decontaminated according to approved procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of interaction of Mycobacterium tuberculosis with host macrophages under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Key Roles of Mycobacterium tuberculosis FadD23 C-terminal Domain in Catalytic Mechanisms [frontiersin.org]
- 6. Mycobacterium tuberculosis: The Mechanism of Pathogenicity, Immune Responses, and Diagnostic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
Application Notes and Protocols for ZTB23(R) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ZTB23(R), a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1. Adherence to these guidelines will ensure the stability and activity of the compound for reproducible experimental results.
Introduction
ZTB23(R) is a small molecule inhibitor of Zmp1, a key virulence factor secreted by Mycobacterium tuberculosis. Zmp1 facilitates the survival of the bacterium within host macrophages by preventing the activation of the inflammasome, a critical component of the innate immune system. By inhibiting Zmp1, ZTB23(R) has the potential to restore the host's ability to clear the infection. Accurate and consistent preparation of ZTB23(R) stock solutions is paramount for in vitro and in vivo studies investigating its therapeutic potential.
Recommended Solvent and Solubility
The recommended solvent for preparing stock solutions of ZTB23(R) is Dimethyl Sulfoxide (DMSO) . ZTB23(R) is readily soluble in DMSO.
Chemical Information:
| Compound | Molecular Weight ( g/mol ) | Recommended Solvent |
|---|
| ZTB23(R) | 413.46 | Dimethyl Sulfoxide (DMSO) |
Protocol for Preparation of a 10 mM ZTB23(R) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ZTB23(R) in DMSO. Adjust the quantities of ZTB23(R) and DMSO as needed to prepare stock solutions of different concentrations or volumes.
Materials:
-
ZTB23(R) powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate ZTB23(R): Allow the vial of ZTB23(R) powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh ZTB23(R): Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of ZTB23(R) powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.13 mg of ZTB23(R).
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the ZTB23(R) powder. To prepare a 10 mM stock solution with 4.13 mg of ZTB23(R), add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the ZTB23(R) is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure no visible particulates remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Calculator:
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
| Desired Concentration | Mass of ZTB23(R) for 1 mL Stock | Volume of DMSO |
| 1 mM | 0.413 mg | 1 mL |
| 5 mM | 2.065 mg | 1 mL |
| 10 mM | 4.13 mg | 1 mL |
| 20 mM | 8.26 mg | 1 mL |
| 50 mM | 20.65 mg | 1 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity of the ZTB23(R) stock solution.
| Storage Condition | Shelf Life |
| -20°C | Long-term (months to years) |
| -80°C | Long-term (months to years) |
| 4°C | Short-term (days to weeks) |
Recommendations:
-
For long-term storage, it is highly recommended to store the DMSO stock solution at -20°C or -80°C.
-
Protect the stock solution from light.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a ZTB23(R) stock solution.
Caption: Workflow for ZTB23(R) Stock Solution Preparation.
Signaling Pathway of Zmp1 Inhibition by ZTB23(R)
ZTB23(R) exerts its effect by inhibiting the Mycobacterium tuberculosis virulence factor, Zmp1. The diagram below outlines the proposed mechanism of action.
Application Notes and Protocols for ZTB23(R), a Novel Zmp1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZTB23(R) is a potent, selective, and cell-permeable inhibitor of the Mycobacterium tuberculosis (Mtb) zinc metalloprotease Zmp1. Zmp1 is a key virulence factor secreted by Mtb that enables the bacterium to evade the host immune response by preventing phagosome maturation within infected macrophages. It achieves this by inhibiting the activation of the NLRP3 inflammasome, which subsequently blocks the processing and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). By inhibiting Zmp1, ZTB23(R) restores the host cell's ability to process and eliminate intracellular mycobacteria, making it a promising candidate for host-directed therapy against tuberculosis.
These application notes provide detailed protocols for evaluating the in-vitro efficacy and cellular activity of ZTB23(R).
Product Information
| Product Name | ZTB23(R) |
| Chemical Formula | C₂₀H₁₅NO₅S₂ |
| Molecular Weight | 413.46 g/mol [1] |
| CAS Number | 306324-21-0[1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Keep dry and protected from light.[1] |
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of ZTB23(R) in DMSO, for example, at 10 mM. The following table provides the required volumes for preparing stock solutions of different concentrations.
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 2.42 mL[1] | 12.09 mL[1] |
| 5 mM | 0.48 mL[1] | 2.42 mL[1] |
| 10 mM | 0.24 mL[1] | 1.21 mL[1] |
Biochemical Assays: Zmp1 Enzymatic Inhibition
Two primary methods are recommended for determining the direct inhibitory activity of ZTB23(R) on recombinant Zmp1: a fluorimetric assay and a MALDI-TOF mass spectrometry-based assay.
Protocol 1: Fluorimetric Zmp1 Inhibition Assay
This assay measures the inhibition of Zmp1 activity by monitoring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant M. tuberculosis Zmp1
-
Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20[2]
-
ZTB23(R)
-
DMSO
-
Black, flat-bottom 384-well plates[2]
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of ZTB23(R) in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[2]
-
Enzyme Preparation: Dilute recombinant Zmp1 in Assay Buffer to a final concentration of 10 nM.[2]
-
Assay Plate Setup: Add 50 nL of the diluted ZTB23(R) solutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Pre-incubation: Add 10 µL of the diluted Zmp1 solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.[2]
-
Reaction Initiation: Prepare a solution of the fluorogenic substrate in Assay Buffer at a final concentration of 10 µM. Add 10 µL of the substrate solution to each well to start the reaction.[2]
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time (e.g., every minute for 60 minutes) at 37°C using a fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).[2][3]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of ZTB23(R). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Results:
The following table shows representative IC₅₀ values for known Zmp1 inhibitors, which can be used as a benchmark for ZTB23(R).
| Compound | IC₅₀ (nM) | Assay Type |
| Compound 1c | 11[4][5] | Fluorimetric[4][5] |
| Phosphoramidon | Ki = 35 ± 5[2] | Fluorimetric[2] |
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of ZTB23(R) in a biological context. The following protocols are recommended.
Protocol 2: Intracellular Mycobacterial Survival Assay (Macrophage Infection Model)
This assay evaluates the ability of ZTB23(R) to inhibit the growth of M. tuberculosis within infected macrophages.
Materials:
-
Murine macrophage cell line (e.g., J774 or RAW 264.7) or human monocyte-derived macrophages (hMDMs)
-
M. tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ZTB23(R)
-
Lysis buffer (e.g., 0.1% SDS)
-
7H11 agar (B569324) plates
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 1:10. Incubate for 4 hours to allow for phagocytosis.[4]
-
Compound Treatment: Wash the cells to remove extracellular bacteria. Add fresh medium containing serial dilutions of ZTB23(R). Include a DMSO vehicle control.
-
Incubation: Incubate the infected and treated cells for 48-72 hours.[2]
-
Cell Lysis: Lyse the macrophages with lysis buffer to release the intracellular bacteria.[2]
-
CFU Enumeration: Plate serial dilutions of the cell lysate on 7H11 agar plates. Incubate at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).[2]
-
Data Analysis: Calculate the percent reduction in CFU in the ZTB23(R)-treated wells compared to the vehicle control.
Expected Results:
A significant reduction in mycobacterial CFU is expected in cells treated with effective concentrations of ZTB23(R).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is essential to ensure that the observed anti-mycobacterial activity of ZTB23(R) is not due to toxicity to the host cells.
Materials:
-
Macrophage cell line (as used in the infection assay)
-
Cell culture medium
-
ZTB23(R)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of ZTB23(R) as used in the infection assay. Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Expected Results:
The following table provides representative cytotoxicity data for known Zmp1 inhibitors.
| Compound | Cell Line | IC₅₀ / Cytotoxicity |
| 1c | hMDM | 10% cell mortality at 20 µg/mL[5] |
| 2f | RAW 264.7 | >128 µM[5] |
| 2f | MRC-5 | >128 µM[5] |
Protocol 4: IL-1β Secretion Assay (ELISA)
This assay measures the restoration of IL-1β secretion in infected macrophages upon treatment with ZTB23(R), confirming the inhibitor's mechanism of action.
Materials:
-
Infected and treated macrophage culture supernatants (from a parallel experiment to the intracellular survival assay)
-
Human IL-1β ELISA Kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture supernatants from infected macrophages treated with various concentrations of ZTB23(R) and controls.
-
ELISA: Perform the ELISA for human IL-1β according to the kit manufacturer's protocol.[7][8][9][10][11] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of IL-1β in the experimental samples.
Expected Results:
A dose-dependent increase in IL-1β secretion is expected in infected macrophages treated with ZTB23(R) compared to the vehicle control.
Visualizations
Zmp1 Signaling Pathway and Inhibition by ZTB23(R)
Caption: Zmp1's role in inhibiting phagosome maturation and its reversal by ZTB23(R).
Experimental Workflow for In-Vitro Evaluation of ZTB23(R)
Caption: Workflow for the in-vitro evaluation of ZTB23(R).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mpbio.com [mpbio.com]
- 9. abcam.com [abcam.com]
- 10. Human IL-1 beta ELISA Sigma [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
Application of ZTB23(R) in Drug Discovery Research: Information Not Available
Comprehensive searches for "ZTB23(R)" in the context of drug discovery, signaling pathways, cellular functions, and experimental protocols have yielded no specific information. This suggests that "ZTB23(R)" may be a very new, highly specialized, or internal designation for a compound or target that is not yet described in publicly available scientific literature.
The search results did provide information on other drug discovery-related topics, such as the signaling pathways of Disitamab Vedotin and the role of P2X4R and TGF-β in cellular processes. However, none of these results mention or allude to a molecule or process with the designation "ZTB23(R)".
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for ZTB23(R) at this time.
Further action is contingent on clarification of the term "ZTB23(R)". It is recommended to verify the name and any alternative designations or associated research areas. If "ZTB23(R)" is a novel or proprietary entity, the requested information may only be available through internal documentation or once research findings are publicly disclosed.
Application Notes and Protocols for ZTB23(R) in the Study of Zmp1 Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zmp1 (Zinc Metalloprotease 1) is a key virulence factor secreted by Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This enzyme plays a critical role in the pathogen's ability to survive and replicate within host macrophages by interfering with the host's innate immune response. Zmp1 has been shown to inhibit the activation of the NLRP3 inflammasome, a crucial step in the maturation of the pro-inflammatory cytokine IL-1β. By disrupting this pathway, Zmp1 facilitates the arrest of phagosome maturation, allowing M. tb to evade host-mediated clearance. This central role in M. tb pathogenesis makes Zmp1 a promising therapeutic target for the development of novel anti-tuberculosis drugs.
ZTB23(R) has been identified as the first potent and selective inhibitor of Mycobacterium tuberculosis Zmp1. Its ability to specifically target Zmp1 makes it an invaluable tool for studying the enzyme's kinetics, for validating Zmp1 as a drug target, and for screening for new anti-tuberculosis compounds. This document provides detailed application notes and protocols for the use of ZTB23(R) in studying the enzyme kinetics of Zmp1.
Quantitative Data Summary
The inhibitory potency of ZTB23(R) against Zmp1 has been determined through kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Compound | Target Enzyme | Ki (Inhibition Constant) | Assay Type | Reference |
| ZTB23(R) | M. tb Zmp1 | 94 nM | Biochemical | Mori M, et al. Bioorg Med Chem Lett. 2014.[1][2] |
| ZTB23(R) | M. tb Zmp1 | 0.054 µM (54 nM) | Biochemical | As cited by MedchemExpress, referencing Mori M, et al. Bioorg Med Chem Lett. 2014. |
Signaling Pathway of Zmp1 in Macrophages
Zmp1 secreted by Mycobacterium tuberculosis within the macrophage phagosome plays a crucial role in subverting the host's immune response. The following diagram illustrates the signaling pathway affected by Zmp1.
Caption: Zmp1-mediated inhibition of the inflammasome pathway in macrophages.
Experimental Protocols
Protocol 1: Fluorogenic Assay for Determining Zmp1 Inhibition by ZTB23(R)
This protocol describes a continuous kinetic assay to determine the inhibitory potency (IC50 and Ki) of ZTB23(R) against recombinant Zmp1 using a fluorogenic peptide substrate.
Materials and Reagents:
-
Recombinant M. tuberculosis Zmp1
-
ZTB23(R)
-
Fluorogenic Zmp1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM MES, pH 6.3[3]
-
DMSO (for dissolving inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ZTB23(R) in DMSO.
-
Perform serial dilutions of the ZTB23(R) stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be close to the Km value for the substrate to ensure sensitivity to competitive inhibitors.
-
Prepare a working solution of recombinant Zmp1 in cold Assay Buffer. The final concentration should be in the low nanomolar range and should be optimized to give a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted ZTB23(R) or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Include control wells:
-
No enzyme control (add 20 µL of Assay Buffer instead of enzyme solution).
-
No inhibitor control (add vehicle instead of ZTB23(R)).
-
-
Add 20 µL of the diluted Zmp1 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex: 320 nm, Em: 395 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
Subtract the rate of the "no enzyme" control from all other measurements to correct for background fluorescence.
-
Calculate the percent inhibition for each ZTB23(R) concentration using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
Plot the percent inhibition against the logarithm of the ZTB23(R) concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Km are known.
-
Experimental Workflow for Zmp1 Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of a compound against Zmp1.
Caption: General workflow for a Zmp1 fluorogenic inhibition assay.
Conclusion
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis virulence factor Zmp1. The protocols and data presented in this application note provide a framework for researchers to utilize ZTB23(R) as a tool to investigate the enzyme kinetics of Zmp1. These studies are essential for understanding the mechanism of action of Zmp1 and for the development of novel therapeutics to combat tuberculosis. The provided fluorogenic assay protocol offers a robust and high-throughput method for characterizing the inhibitory activity of ZTB23(R) and other potential Zmp1 inhibitors.
References
Application Notes and Protocols: Determination of ZTB23(R) Susceptibility in Mycobacterium tuberculosis Clinical Isolates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloprotease Zmp1.[1] Zmp1 is implicated in the pathogen's ability to evade the host immune response, making it a potential target for novel anti-tuberculosis therapeutics. As with any new antimicrobial agent, establishing its efficacy across a range of clinical isolates is a critical step in the drug development process. This document provides a detailed protocol for determining the in vitro susceptibility of Mycobacterium tuberculosis clinical isolates to ZTB23(R) using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
These protocols are intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis agents. Adherence to appropriate biosafety levels (BSL-3) for handling M. tuberculosis is mandatory.
Principle of the Method
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that prevents visible bacterial growth after a specified incubation period. This method is considered a gold standard for antimicrobial susceptibility testing.[2]
Materials and Reagents
3.1. Compound
-
ZTB23(R) (CAS# 306324-21-0)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
3.2. Media and Reagents
-
Middlebrook 7H9 Broth Base
-
Glycerol
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Sterile distilled water
-
Saline solution (0.85%) with 0.05% Tween 80
-
Resazurin sodium salt
-
Positive control antibiotic for M. tuberculosis (e.g., Rifampicin, Isoniazid)
-
Negative control (no drug)
3.3. Equipment
-
Sterile 96-well microtiter plates (U-bottom, sterile, with lids)
-
Multichannel pipettes and sterile tips
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (optional, for colorimetric readings)
Experimental Protocol
4.1. Preparation of ZTB23(R) Stock Solution
-
Reconstitution: ZTB23(R) is soluble in DMSO.[1] Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of ZTB23(R) powder in sterile DMSO.
-
Working Solution: Further dilute the stock solution in sterile Middlebrook 7H9 broth to create a working solution at a concentration 100-fold the highest concentration to be tested. The final concentration of DMSO should not exceed 1% in the assay wells, as higher concentrations can inhibit mycobacterial growth.
4.2. Preparation of M. tuberculosis Inoculum
-
Culture: Culture the M. tuberculosis clinical isolates on an appropriate solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.
-
Suspension: Harvest colonies and suspend them in saline-Tween 80 solution.
-
Homogenization: Vortex the suspension with glass beads for 1-2 minutes to break up clumps.
-
Standardization: Allow the suspension to stand for 30 minutes to allow large particles to settle. Transfer the supernatant to a new tube and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).
-
Final Inoculum: Dilute the standardized suspension 1:20 in Middlebrook 7H9 broth to achieve the final inoculum concentration of approximately 5 x 10^5 CFU/mL.
4.3. Broth Microdilution Assay
-
Plate Setup: Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well microtiter plate, except for the first column.
-
Compound Dilution: Add 200 µL of the ZTB23(R) working solution to the first well of each row designated for testing. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well. This will result in a range of concentrations.
-
Controls:
-
Positive Control: Use a known anti-tuberculosis drug (e.g., Rifampicin) and prepare serial dilutions in the same manner.
-
Growth Control (No Drug): Well 11 should contain 100 µL of broth only (no drug).
-
Sterility Control: Well 12 should contain 200 µL of uninoculated broth.
-
-
Inoculation: Add 100 µL of the final M. tuberculosis inoculum to each well from column 1 to 11. Do not inoculate the sterility control well (column 12).
-
Incubation: Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container. Incubate at 37°C for 7-14 days. The exact duration will depend on the growth rate of the isolates.
4.4. Reading and Interpretation of Results
-
Visual Reading: After incubation, examine the plates. The MIC is the lowest concentration of ZTB23(R) that shows no visible growth (no turbidity) in the well. The growth control well should be turbid.
-
Colorimetric Reading (Resazurin Method):
-
Add 30 µL of Resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is the lowest drug concentration in a well that remains blue.
-
Data Presentation
The results of the susceptibility testing should be summarized in a clear, tabular format.
| Clinical Isolate ID | ZTB23(R) MIC (µg/mL) | Rifampicin MIC (µg/mL) | Interpretation |
| TB-001 | 8 | ≤0.5 | Susceptible |
| TB-002 | 16 | ≤0.5 | Susceptible |
| TB-003 | >64 | 4 | Resistant |
| TB-004 | 8 | ≤0.5 | Susceptible |
| ... | ... | ... | ... |
| ATCC 27294 (H37Rv) | 8 | ≤0.5 | Control Strain |
Note: The interpretation of "Susceptible" or "Resistant" for ZTB23(R) will require the establishment of clinical breakpoints, which is beyond the scope of this protocol.
Visualizations
6.1. Experimental Workflow
References
Application Notes and Protocols for ZTB23(R) in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the storage, handling, and experimental use of ZTB23(R), a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloprotease Zmp1. The following protocols are intended to guide researchers in the effective use of this compound in a laboratory setting.
Product Information
| Property | Value |
| Compound Name | ZTB23(R) |
| IUPAC Name | (R)-4-[3-(1-Carboxy-2-phenyl-ethyl)-4-oxo-2-thioxo-thiazolidin-5(Z)-ylidenemethyl]-benzoic acid |
| CAS Number | 306324-21-0 |
| Molecular Formula | C20H15NO5S2 |
| Molecular Weight | 413.46 g/mol [1] |
| Target | Mycobacterium tuberculosis Zmp1 |
| Description | ZTB23(R) is the first potent and selective inhibitor of Mycobacterium tuberculosis Zmp1, a key virulence factor.[1] |
Storage and Handling
Proper storage and handling of ZTB23(R) are crucial to maintain its stability and ensure laboratory safety.
Storage Conditions
To ensure the long-term stability of ZTB23(R), it is recommended to adhere to the following storage guidelines.[1]
| Form | Storage Temperature (Short-term) | Storage Temperature (Long-term) | Storage Conditions |
| Solid Compound | 0 - 4 °C (days to weeks) | -20 °C (months to years) | Store in a dry, dark place. |
| Stock Solution | 0 - 4 °C (days to weeks) | -20 °C (months) | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Zmp1 Signaling Pathway and Mechanism of Action
Zmp1 is a secreted zinc metalloprotease from Mycobacterium tuberculosis that plays a critical role in the bacterium's ability to survive within host macrophages. It achieves this by interfering with the host's innate immune response, specifically by inhibiting the activation of the inflammasome and the subsequent maturation of the pro-inflammatory cytokine IL-1β. ZTB23(R) acts as an inhibitor of Zmp1, thereby restoring the host's ability to mount an effective immune response against the mycobacteria.
References
Application Notes and Protocols for ZTB23(R) in Combination Anti-Tuberculosis Drug Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), a key virulence factor that facilitates the survival of mycobacteria within host macrophages. By inhibiting Zmp1, ZTB23(R) represents a novel host-directed therapeutic strategy against tuberculosis (TB). These application notes provide a comprehensive overview of the rationale and methodologies for evaluating ZTB23(R) in combination with established anti-tuberculosis drugs. To date, no preclinical or clinical data have been published on the use of ZTB23(R) in combination therapy. Therefore, the following protocols and recommendations are based on its unique mechanism of action and established methodologies for assessing drug synergy against M. tuberculosis.
Rationale for Combination Therapy
The current standard of care for drug-susceptible TB involves a multi-drug regimen to prevent the emergence of drug resistance and effectively eradicate the bacteria. ZTB23(R)'s mechanism of action, which involves the restoration of the host's innate immune response, is distinct from that of conventional anti-TB drugs that directly target bacterial processes. This offers a strong rationale for exploring its synergistic or additive effects with existing first- and second-line anti-TB agents.
Potential Benefits of Combination Therapy with ZTB23(R):
-
Synergistic Efficacy: Combining ZTB23(R) with drugs that have different targets could lead to enhanced bacterial killing.
-
Overcoming Drug Resistance: ZTB23(R)'s novel mechanism may be effective against drug-resistant strains of M. tuberculosis.
-
Shortening Treatment Duration: Enhanced efficacy could potentially lead to a reduction in the lengthy treatment regimens for TB.
Quantitative Data Summary
As there is no published data on ZTB23(R) in combination therapy, the following table provides the known properties of ZTB23(R) and serves as a template for researchers to populate with their experimental findings when testing combinations.
| Compound | Target/Mechanism of Action | Ki Value (for ZTB23(R)) | MIC50 (M. tuberculosis H37Rv) | Fractional Inhibitory Concentration Index (FICI) with Drug X | Cytotoxicity (CC50 in mammalian cells) |
| ZTB23(R) | M. tuberculosis zinc metalloproteinase-1 (Zmp1) inhibitor | 0.054 µM | Data not available | To be determined | To be determined |
| Isoniazid | Inhibits mycolic acid synthesis | - | Varies | To be determined | Varies |
| Rifampicin | Inhibits DNA-dependent RNA polymerase | - | Varies | To be determined | Varies |
| Pyrazinamide | Disrupts membrane potential and transport | - | Varies | To be determined | Varies |
| Ethambutol | Inhibits arabinosyl transferase | - | Varies | To be determined | Varies |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines the determination of synergistic, additive, indifferent, or antagonistic interactions between ZTB23(R) and another anti-tuberculosis drug using the checkerboard method.
Materials:
-
ZTB23(R)
-
Partner anti-tuberculosis drug (e.g., isoniazid, rifampicin)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Class II biological safety cabinet
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of ZTB23(R) and the partner drug in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold serial dilutions for each drug in 7H9 broth, spanning a concentration range from 1/16 to 4 times the known or estimated Minimum Inhibitory Concentration (MIC).
-
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Along the x-axis, add 50 µL of each ZTB23(R) dilution in duplicate.
-
Along the y-axis, add 50 µL of each partner drug dilution in duplicate. This will create a matrix of drug combinations.
-
Include wells for each drug alone (positive controls) and wells with no drugs (growth control).
-
-
Inoculate with M. tuberculosis:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 0.5 (approximately 1-5 x 10^7 CFU/mL).
-
Dilute the bacterial suspension 1:100 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Determine MIC and Synergy:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of a drug that prevents this color change.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Mammalian Cell Cytotoxicity Assay
This protocol is to assess the toxicity of ZTB23(R) alone and in combination with other drugs on a mammalian cell line (e.g., HepG2 or A549).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ZTB23(R) and partner drug
-
96-well cell culture plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of ZTB23(R), the partner drug, and their combination at the same concentrations used in the checkerboard assay.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assess Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent, incubate, and then add solubilization solution).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) for each drug and the combination.
-
Visualizations
Caption: Zmp1's role in inhibiting the inflammasome and ZTB23(R)'s mechanism of action.
Caption: Proposed workflow for evaluating ZTB23(R) in combination therapy.
Disclaimer
ZTB23(R) is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance and is based on the theoretical potential of ZTB23(R). All experiments involving Mycobacterium tuberculosis must be conducted in appropriate biosafety level facilities by trained personnel.
Cell-based Assays for Evaluating ZTB23(R) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZTB23(R), also known as GDNF-inducible zinc finger protein 1 (GZF1), is a member of the Zinc Finger and BTB domain-containing (ZBTB) family of proteins. These proteins are characterized by an N-terminal BTB/POZ domain and C-terminal zinc finger domains, which mediate protein-protein interactions and DNA binding, respectively. ZTB23(R) functions as a transcriptional repressor, playing a crucial role in various cellular processes, including development and disease. Its expression is notably induced by the Glial cell line-derived neurotrophic factor (GDNF) signaling pathway through the RET receptor tyrosine kinase. Understanding the regulation and activity of ZTB23(R) is critical for elucidating its role in health and disease and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for cell-based assays designed to evaluate the activity of ZTB23(R). The described methods include a luciferase reporter gene assay to measure its transcriptional repression activity, a co-immunoprecipitation (Co-IP) assay to identify interacting proteins, and a ubiquitination assay to study its post-translational regulation.
Data Presentation
Quantitative data from the described assays should be summarized in structured tables for clear comparison and interpretation.
Table 1: Luciferase Reporter Assay Data
| Treatment/Condition | Reporter Gene Expression (Relative Luciferase Units - RLU) | ZTB23(R) Expression (e.g., Western Blot band intensity) | Normalized Repressor Activity (RLU / ZTB23(R) Expression) |
| Control (Empty Vector) | |||
| ZTB23(R) Wild-Type | |||
| ZTB23(R) Mutant 1 | |||
| ZTB23(R) + Compound X | |||
| ... |
Table 2: Co-Immunoprecipitation (Co-IP) Data
| Bait Protein | Putative Interacting Protein | Validation Method (e.g., Western Blot) | Interaction Strength (e.g., relative band intensity) |
| ZTB23(R)-Flag | Protein A | Western Blot | |
| ZTB23(R)-Flag | Protein B | Western Blot | |
| IgG Control | Protein A | Western Blot | |
| ... |
Table 3: Ubiquitination Assay Data
| Condition | ZTB23(R) Ubiquitination Level (relative to total ZTB23(R)) |
| Control | |
| Proteasome Inhibitor (e.g., MG132) | |
| E3 Ligase Co-expression | |
| Deubiquitinase Inhibitor (e.g., PR-619) | |
| ... |
Signaling Pathway and Experimental Workflows
ZTB23(R) Signaling Pathway
ZTB23(R) is a transcriptional repressor induced by the GDNF/RET signaling pathway. Upon GDNF binding, the RET receptor tyrosine kinase dimerizes and autophosphorylates, initiating downstream signaling cascades. While the precise intermediates are still under investigation, this pathway leads to the expression and nuclear translocation of ZTB23(R). In the nucleus, ZTB23(R) binds to a specific DNA consensus sequence (5'-TGCGCN[TG][CA]TATA-3') within the regulatory regions of its target genes, such as HOXA10[1][2]. Through its BTB/POZ domain, ZTB23(R) recruits co-repressor complexes, which include histone deacetylases (HDACs), to the chromatin. This leads to histone deacetylation, chromatin condensation, and ultimately, transcriptional repression of the target gene. The activity of ZTB23(R) can be modulated by interacting proteins and post-translational modifications like ubiquitination.
Experimental Workflow: Luciferase Reporter Assay
This workflow outlines the key steps for assessing the transcriptional repressor activity of ZTB23(R) using a luciferase reporter assay. The assay measures the ability of ZTB23(R) to suppress the expression of a reporter gene (luciferase) driven by a promoter containing the ZTB23(R) binding site.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
This workflow details the procedure for identifying proteins that interact with ZTB23(R) within a cell. An antibody against ZTB23(R) (or an epitope tag) is used to pull down ZTB23(R) and any associated proteins.
Experimental Protocols
Luciferase Reporter Gene Assay for ZTB23(R) Repressor Activity
This protocol is designed to quantify the transcriptional repression activity of ZTB23(R) on a target promoter.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
pGL3-basic vector (or similar luciferase reporter vector)
-
pcDNA3.1(+) vector (or similar mammalian expression vector)
-
pRL-TK vector (for Renilla luciferase control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Oligonucleotides containing the ZTB23(R) consensus binding site (5'-TGCGCN[TG][CA]TATA-3') and flanking restriction sites.
Protocol:
-
Construct the Reporter Vector:
-
Anneal complementary oligonucleotides containing multiple copies (e.g., 3x) of the ZTB23(R) binding site.
-
Clone the annealed oligonucleotides upstream of a minimal promoter (e.g., SV40) in the pGL3-basic luciferase reporter vector.
-
Verify the sequence of the construct.
-
-
Construct the ZTB23(R) Expression Vector:
-
Clone the full-length cDNA of ZTB23(R) into the pcDNA3.1(+) vector.
-
For protein interaction studies, an N-terminal or C-terminal epitope tag (e.g., Flag, HA, or Myc) can be added.
-
Verify the sequence of the construct.
-
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing:
-
100 ng of the ZTB23(R) reporter plasmid (or empty pGL3-basic as a control).
-
100 ng of the pcDNA3.1-ZTB23(R) expression plasmid (or empty pcDNA3.1(+) as a control).
-
10 ng of the pRL-TK Renilla luciferase control plasmid.
-
-
Prepare the Lipofectamine 3000 mixture according to the manufacturer's protocol.
-
Add the DNA mixture to the Lipofectamine 3000 mixture, incubate, and then add the complex to the cells.
-
-
Incubation and Treatment:
-
Incubate the cells for 24-48 hours post-transfection.
-
If testing compounds, add them to the media 4-6 hours after transfection.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell viability.
-
Calculate the fold repression by dividing the normalized luciferase activity of the control (empty expression vector) by the normalized activity of the ZTB23(R) expressing sample.
-
Co-Immunoprecipitation (Co-IP) to Identify ZTB23(R) Interacting Proteins
This protocol describes the immunoprecipitation of a tagged ZTB23(R) to identify its binding partners.
Materials:
-
HEK293T cells
-
Expression vector for tagged ZTB23(R) (e.g., pCMV-Flag-ZTB23(R))
-
Lipofectamine 3000
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-Flag M2 affinity gel (or antibody and Protein A/G beads)
-
3xFlag peptide (for elution)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against putative interacting proteins.
Protocol:
-
Transfection:
-
Transfect HEK293T cells in a 10 cm dish with the Flag-ZTB23(R) expression vector or an empty vector control.
-
-
Cell Lysis:
-
After 48 hours, wash the cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with 3xFlag peptide in elution buffer according to the manufacturer's protocol. Alternatively, boil the beads in 2x SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ZTB23(R) (to confirm successful IP) and antibodies against potential interacting partners.
-
For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
In Vivo Ubiquitination Assay
This protocol is used to determine if ZTB23(R) is ubiquitinated in cells.
Materials:
-
HEK293T cells
-
Expression vectors for HA-Ubiquitin and Flag-ZTB23(R)
-
Lipofectamine 3000
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors and 5 mM N-ethylmaleimide)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Anti-Flag antibody and Protein A/G beads
-
Anti-HA antibody for Western blotting.
Protocol:
-
Transfection:
-
Co-transfect HEK293T cells with HA-Ubiquitin and Flag-ZTB23(R) expression vectors.
-
-
Cell Treatment:
-
24-36 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
-
Denaturing Lysis:
-
Wash cells with PBS and lyse in Denaturing Lysis Buffer.
-
Boil the lysate for 10 minutes to dissociate non-covalent protein-protein interactions.
-
Dilute the lysate 1:10 with Dilution Buffer.
-
-
Immunoprecipitation:
-
Incubate the diluted lysate with an anti-Flag antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads extensively with Dilution Buffer.
-
Elute the proteins by boiling in 2x SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated ZTB23(R) (which will appear as a high-molecular-weight smear) and an anti-Flag antibody to detect total immunoprecipitated ZTB23(R).
-
References
Troubleshooting & Optimization
How to improve the stability of ZTB23(R) in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability and application of ZTB23(R), a potent and selective inhibitor of Mycobacterium tuberculosis Zmp1.
Frequently Asked Questions (FAQs)
Q1: What is ZTB23(R) and what is its mechanism of action?
ZTB23(R) is a small molecule inhibitor of Zmp1, a zinc metallopeptidase secreted by Mycobacterium tuberculosis (Mtb). Zmp1 is a key virulence factor that promotes the survival of Mtb within host macrophages. It achieves this by preventing the activation of the host cell's inflammasome, a protein complex responsible for triggering an inflammatory response and programmed cell death. Specifically, Zmp1 interferes with the processing of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. By inhibiting Zmp1, ZTB23(R) is expected to restore the host's ability to mount an effective immune response against Mtb.
Q2: What are the recommended solvents for dissolving ZTB23(R)?
ZTB23(R) is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For biological experiments, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: How should I store ZTB23(R) powder and stock solutions to ensure stability?
-
Powder: The solid form of ZTB23(R) should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q4: What is the known stability of ZTB23(R) in DMSO and aqueous solutions?
While specific, publicly available quantitative stability data for ZTB23(R) is limited, some rhodanine-based compounds, to which ZTB23(R) belongs, have been reported to be unstable in alkaline conditions and may degrade in DMSO over time. Therefore, it is recommended to use freshly prepared dilutions from a frozen stock for each experiment. Long-term storage of ZTB23(R) in solution is not recommended without independent stability validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | 1. Low solubility in aqueous buffer: The final concentration of ZTB23(R) in the aqueous medium may exceed its solubility limit. 2. Low solubility of ZTB23(R) in physiological buffers. 3. High final DMSO concentration: High percentages of DMSO can be toxic to cells and may also affect compound solubility. | 1. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). 2. When diluting the DMSO stock, add the stock solution to your pre-warmed medium dropwise while vortexing or gently mixing to aid dissolution. 3. Perform a solubility test in your specific cell culture medium before conducting the experiment. |
| Loss of inhibitory activity over time. | 1. Degradation in solution: ZTB23(R) may be degrading in the stock solution or in the experimental medium. 2. Instability of rhodanine (B49660) derivatives in solution. 3. Repeated freeze-thaw cycles: This can lead to degradation of the compound and introduction of moisture. | 1. Always use freshly prepared dilutions from a frozen, single-use aliquot of the DMSO stock solution. 2. Avoid storing diluted aqueous solutions of ZTB23(R) for extended periods. Prepare them immediately before use. 3. If an experiment runs for multiple days, consider replenishing the compound with fresh medium containing newly diluted ZTB23(R) at appropriate intervals. |
| Inconsistent experimental results. | 1. Inaccurate concentration of stock solution: This could be due to improper dissolution or degradation. 2. Variability in compound stability between experiments. 3. Precipitation of the compound at working concentrations. | 1. After preparing the DMSO stock, visually inspect it for any undissolved particles. If necessary, gentle warming (to 37°C) and sonication can aid dissolution. 2. Minimize the time between diluting the compound and adding it to the cells. 3. For critical experiments, consider verifying the concentration and purity of your stock solution using analytical methods like HPLC. |
Data Presentation
Table 1: Physicochemical Properties of ZTB23(R)
| Property | Value |
| Molecular Formula | C₂₀H₁₅NO₅S₂ |
| Molecular Weight | 413.46 g/mol |
| CAS Number | 306324-21-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C[1] |
Table 2: Example Stability Profile of a Rhodanine-based Compound in Solution (Hypothetical Data)
This table provides a hypothetical example to guide researchers in assessing compound stability. Actual stability of ZTB23(R) should be determined empirically.
| Storage Condition | Solvent | Time Point | Percent of Initial Compound Remaining |
| -20°C | Anhydrous DMSO | 1 month | >98% |
| 4°C | Anhydrous DMSO | 1 week | ~95% |
| Room Temperature | Anhydrous DMSO | 24 hours | ~90% |
| 37°C | Cell Culture Medium + 10% FBS (0.1% DMSO) | 8 hours | ~85% |
| 37°C | Cell Culture Medium + 10% FBS (0.1% DMSO) | 24 hours | ~70% |
Experimental Protocols
Protocol: Inhibition of Zmp1-Mediated Effects in a Macrophage Infection Model
This protocol outlines a general procedure to assess the efficacy of ZTB23(R) in preventing Zmp1-mediated inhibition of IL-1β release from Mycobacterium tuberculosis-infected macrophages.
-
Preparation of ZTB23(R) Stock Solution:
-
Dissolve ZTB23(R) powder in anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
-
Macrophage Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages according to standard protocols.
-
Seed the macrophages in a 24-well plate at a density that allows for optimal infection and cytokine measurement (e.g., 5 x 10⁵ cells/well).
-
For THP-1 cells, differentiate them into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
-
ZTB23(R) Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM ZTB23(R) stock solution.
-
Prepare serial dilutions of ZTB23(R) in pre-warmed, complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Remove the old medium from the macrophages and add the medium containing the different concentrations of ZTB23(R). Include a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate the cells with ZTB23(R) for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Macrophage Infection:
-
Infect the macrophages with Mycobacterium tuberculosis (e.g., H37Rv strain) at a multiplicity of infection (MOI) of 5-10.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.
-
Incubate the infected cells at 37°C in a CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any bacteria and cell debris.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the levels of IL-1β in the supernatants from cells treated with ZTB23(R) and infected with Mtb to the vehicle-treated, infected cells. A dose-dependent increase in IL-1β in the presence of ZTB23(R) would indicate successful inhibition of Zmp1 activity.
-
Mandatory Visualizations
Caption: Zmp1 signaling pathway and its inhibition by ZTB23(R).
Caption: General experimental workflow for using ZTB23(R).
References
Technical Support Center: Optimizing Inhibitor-X Incubation Time for MMP Inhibition
Disclaimer
The following technical support guide has been generated based on the user's prompt. However, extensive searches for "ZTB23(R)" and the protease "Zmp1" did not yield specific, publicly available scientific literature detailing their direct interaction or associated experimental protocols. The term "Zmp1" is recognized as a zinc metalloprotease in Mycobacterium tuberculosis, but no data exists for an inhibitor named "ZTB23(R)".
Therefore, to fulfill the structural and content requirements of the request, this guide uses a representative model system: the inhibition of a generic Matrix Metalloproteinase (MMP) by a hypothetical small molecule inhibitor, herein named "Inhibitor-X". The principles, protocols, and troubleshooting advice provided are based on well-established practices in enzyme kinetics and inhibitor characterization and are intended to serve as a template for researchers working with similar systems.
Welcome to the technical support center for optimizing your experiments with Inhibitor-X. This guide provides troubleshooting information and frequently asked questions to help you refine the pre-incubation time required for effective Matrix Metalloproteinase (MMP) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial pre-incubation time for Inhibitor-X with the MMP enzyme?
A1: For initial screening, we recommend a pre-incubation time of 30 minutes at 37°C. This duration is often sufficient for many non-covalent, reversible inhibitors to reach equilibrium with the target enzyme. However, the optimal time can vary significantly based on the inhibitor's mechanism of action.
Q2: My inhibitory activity is lower than expected. Could pre-incubation time be a factor?
A2: Yes, insufficient pre-incubation is a common reason for observing lower-than-expected potency (a higher IC50 value). This is particularly true for slow-binding or time-dependent inhibitors. We recommend performing a time-course experiment to determine if inhibitory activity increases with longer pre-incubation periods.
Q3: How do I determine if Inhibitor-X is a slow-binding inhibitor?
A3: A slow-binding inhibitor will show an increase in potency (a decrease in the IC50 value) as the pre-incubation time of the inhibitor with the enzyme is extended. To test this, you should measure the IC50 of Inhibitor-X after several different pre-incubation periods (e.g., 15 min, 60 min, 120 min, 240 min) while keeping the enzyme and substrate concentrations constant. If the IC50 value decreases significantly with time, it indicates a slow-binding mechanism.
Q4: Can prolonged pre-incubation negatively affect my results?
A4: Yes. While important for slow-binding inhibitors, excessively long pre-incubation times can lead to experimental artifacts. The primary concerns are the stability of the enzyme and the inhibitor under the assay conditions. Enzyme activity may decrease over extended periods, even without an inhibitor, leading to inaccurate measurements. Always include an "enzyme-only" control for each time point to monitor enzyme stability.
Q5: What is the difference between pre-incubation and substrate incubation time?
A5:
-
Pre-incubation Time: This is the period where the enzyme and inhibitor are incubated together in the absence of the substrate. This allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.
-
Substrate Incubation Time: This is the period after the substrate is added, during which the enzymatic reaction proceeds and product formation is measured. This time should be kept constant across all experiments and should be within the linear range of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Inconsistent pre-incubation timing.2. Enzyme or inhibitor instability.3. Pipetting errors. | 1. Use a multichannel pipette or automated liquid handler to add substrate simultaneously to all wells.2. Run an enzyme stability control (enzyme without inhibitor) at your longest pre-incubation time point.3. Check pipette calibration and ensure proper mixing. |
| IC50 value does not change with longer pre-incubation. | 1. The inhibitor is a rapid, reversible binder.2. The initial pre-incubation time was already sufficient to reach equilibrium. | 1. A time-independent IC50 suggests that equilibrium is reached quickly. Your initial 30-minute pre-incubation is likely optimal.2. Confirm this by testing a shorter time point (e.g., 5 minutes). If the IC50 is the same, you can confidently use the shorter time. |
| No inhibition is observed at any concentration. | 1. Inhibitor-X is inactive against the target MMP.2. Incorrect buffer conditions (e.g., pH, co-factors).3. Inhibitor degradation. | 1. Use a known, potent MMP inhibitor as a positive control to validate the assay setup.2. Ensure the assay buffer contains the required co-factors for MMP activity (e.g., Ca2+, Zn2+).3. Check the stability of your Inhibitor-X stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time
This experiment assesses the effect of pre-incubation time on the apparent inhibitory activity.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
MMP Enzyme Stock: Prepare a 2X working stock of the MMP enzyme in Assay Buffer.
-
Inhibitor-X Stock: Prepare a 4X working stock of Inhibitor-X at its approximate IC80 concentration in Assay Buffer.
-
Substrate Stock: Prepare a 2X working stock of a fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of 4X Inhibitor-X to the "Test" wells. Add 25 µL of Assay Buffer to the "Enzyme Control" wells.
-
Start a timer. Add 25 µL of 2X MMP enzyme stock to all wells to initiate the pre-incubation.
-
Incubate the plate at 37°C.
-
At each designated time point (e.g., 5, 15, 30, 60, 120 minutes), initiate the reaction by adding 50 µL of 2X substrate stock to a subset of wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 328/393 nm) for 15 minutes, recording every 60 seconds.
-
-
Data Analysis:
-
Calculate the reaction velocity (slope of the linear phase) for each well.
-
Calculate the percent inhibition for each time point relative to the "Enzyme Control" at that same time point.
-
Plot Percent Inhibition vs. Pre-incubation Time. The optimal time is the point at which the inhibition plateaus.
-
Data Presentation: Impact of Pre-incubation on IC50
The following table summarizes hypothetical data from an experiment to determine the IC50 of Inhibitor-X at different pre-incubation times.
| Pre-incubation Time (min) | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| 15 | 85.2 | 75.1 - 96.6 | 1.1 |
| 30 | 62.5 | 56.8 - 68.8 | 1.0 |
| 60 | 33.1 | 29.8 - 36.8 | 1.2 |
| 120 | 15.8 | 14.0 - 17.9 | 1.1 |
| 240 | 16.2 | 14.5 - 18.2 | 1.1 |
Visualizations
Caption: Workflow for determining optimal inhibitor pre-incubation time.
Caption: Troubleshooting logic for unexpectedly low inhibitor potency.
Common experimental errors with ZTB23(R) and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ZTB23(R), a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1).
Frequently Asked Questions (FAQs)
Q1: What is ZTB23(R) and what is its primary target?
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1).[1] Zmp1 is considered a virulence factor, and its inhibition is a therapeutic strategy for tuberculosis research.[2][3][4]
Q2: What is the mechanism of action of ZTB23(R)?
ZTB23(R) acts as a competitive inhibitor of Zmp1.[4] This means it binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting its activity.
Q3: What are the reported potency values for ZTB23(R)?
The inhibitory potency of ZTB23(R) against Zmp1 has been determined through in vitro assays. The reported values are summarized in the table below.
| Parameter | Value | Reference |
| Ki | 0.054 µM | [1] |
| IC50 | 0.011 µM | [2] |
Q4: In what types of experimental models has ZTB23(R) been used?
ZTB23(R) has been utilized in in-vitro inhibition assays with purified Zmp1 enzyme.[2] It has also been studied in the context of infected human monocyte-derived macrophages, where it demonstrated the ability to decrease the bacterial burden in a dose-dependent manner.[2]
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected potency in in-vitro Zmp1 inhibition assays.
| Possible Cause | Recommended Solution |
| Incorrect buffer composition: The presence of strong chelating agents (e.g., high concentrations of EDTA) in the assay buffer can interfere with the zinc-dependent activity of Zmp1, affecting the apparent potency of the inhibitor. | Ensure the assay buffer is free of strong chelating agents. A recommended buffer is 50 mM Tris-HCl, pH 7.5, with a suitable salt concentration (e.g., 150 mM NaCl). |
| Sub-optimal enzyme or substrate concentration: The measured IC50 value can be influenced by the concentrations of the enzyme and substrate used in the assay. | Use enzyme and substrate concentrations that are appropriate for the assay format and within the linear range of the reaction. It is advisable to determine the Michaelis constant (Km) for the substrate under your experimental conditions. |
| Degradation of ZTB23(R): Improper storage or handling of the compound can lead to its degradation. | Store ZTB23(R) as recommended by the supplier, typically as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Precipitation of ZTB23(R) in assay buffer: The compound may have limited solubility in aqueous assay buffers, leading to a lower effective concentration. | Visually inspect for any precipitation after adding ZTB23(R) to the assay buffer. It may be necessary to optimize the final concentration of the organic solvent (e.g., DMSO) in the assay to maintain solubility, ensuring it does not affect enzyme activity. |
Problem 2: High background signal or assay interference.
| Possible Cause | Recommended Solution |
| Autofluorescence or colorimetric interference from ZTB23(R): The compound itself may absorb light or fluoresce at the wavelengths used for detection. | Run control experiments containing ZTB23(R) in the assay buffer without the enzyme or substrate to measure any background signal. Subtract this background from your experimental measurements. |
| Non-specific inhibition: At high concentrations, ZTB23(R) may exhibit non-specific inhibition of the reporter system or other components of the assay. | Perform counter-screens to assess the effect of ZTB23(R) on the detection system in the absence of Zmp1. |
Problem 3: Lack of activity or inconsistent results in cell-based assays.
| Possible Cause | Recommended Solution |
| Poor cell permeability: ZTB23(R) may not efficiently cross the host cell membrane and/or the mycobacterial cell wall to reach its target. | Consider using cell permeability assays to determine the intracellular concentration of the compound. Chemical modifications to the ZTB23(R) scaffold may be necessary to improve its permeability. |
| Efflux by host or bacterial pumps: The compound may be actively transported out of the host cell or the mycobacterium. | Co-administer with known efflux pump inhibitors to see if the activity of ZTB23(R) is enhanced. |
| Metabolic inactivation: ZTB23(R) may be metabolized into an inactive form by host or bacterial enzymes. | Analyze the stability of ZTB23(R) in the presence of cells or cell lysates over time using techniques like LC-MS. |
| Cytotoxicity: At the concentrations used, ZTB23(R) may be toxic to the host cells, leading to confounding results. | Determine the cytotoxicity of ZTB23(R) on the host cells using a standard viability assay (e.g., MTT or LDH release) and use concentrations well below the toxic threshold for your experiments. |
Experimental Protocols
In Vitro Zmp1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of ZTB23(R) against purified Zmp1 enzyme.
Materials:
-
Purified recombinant Zmp1 enzyme
-
Fluorogenic Zmp1 substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
ZTB23(R) stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of ZTB23(R) in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the inhibitor.
-
In a 96-well microplate, add the diluted ZTB23(R) or vehicle control.
-
Add the Zmp1 enzyme to each well to a final concentration within the linear range of the assay.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of ZTB23(R) relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of ZTB23(R) as a competitive inhibitor of Zmp1.
Caption: General experimental workflow for evaluating ZTB23(R).
References
Addressing off-target effects of ZTB23(R) in experiments
Technical Support Center: ZTB23(R)
Introduction: This technical support guide provides researchers with strategies to identify, understand, and mitigate off-target effects during experiments with the kinase inhibitor ZTB23(R). While ZTB23(R) is designed to selectively inhibit Kinase X, off-target activities have been noted. This guide presents FAQs, troubleshooting advice, and detailed protocols to help ensure that observed experimental outcomes are correctly attributed to the on-target activity of ZTB23(R).
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-targets of ZTB23(R)?
A1: ZTB23(R) is a potent inhibitor of Kinase X, its primary intended target. However, in broad-spectrum kinase profiling, it has shown inhibitory activity against Kinase Y, a structurally related kinase. Additionally, some studies have reported interactions with Ion Channel Z, which can lead to effects on cellular membrane potential. Unintended interactions can lead to misinterpretation of experimental results, where a phenotype may be incorrectly attributed to the inhibition of the primary target.[1]
Q2: What are the common initial signs of potential off-target effects in my cell-based assays?
A2: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with ZTB23(R) does not match the phenotype seen when Kinase X is knocked down or knocked out using techniques like CRISPR-Cas9.[2]
-
Unusual dose-response curves: The dose-response curve is not monophasic, suggesting multiple targets with different affinities are being affected.
-
Unexpected phenotypes: The observed cellular effects are inconsistent with the known function of Kinase X. For example, seeing changes in cellular metabolism or neurotoxicity.
Q3: How can I be more confident that my observed phenotype is due to on-target inhibition of Kinase X?
A3: Confidence in on-target activity is built through orthogonal validation methods.[3] Key strategies include:
-
Chemical Complementation: Use a structurally unrelated inhibitor of Kinase X. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use CRISPR or siRNA to deplete Kinase X. The resulting phenotype should mimic treatment with ZTB23(R).[2]
-
Rescue Experiments: In cells treated with ZTB23(R), express a version of Kinase X that has been mutated to be resistant to the inhibitor. If the phenotype is reversed, it confirms on-target action.
-
Cellular Target Engagement Assays: Directly measure the binding of ZTB23(R) to Kinase X in intact cells to confirm it engages the target at the concentrations used in your experiments.[4][5]
Troubleshooting Guide
Q1: I'm observing high levels of cytotoxicity in my control cell line that does not express high levels of Kinase X. What could be the cause?
A1: This is a strong indicator of an off-target effect. The cytotoxicity may be due to the inhibition of Kinase Y, which is involved in essential metabolic pathways, or interaction with Ion Channel Z.
-
Recommended Actions:
-
Confirm Target Expression: Verify the expression levels of Kinase X and Kinase Y in your cell line using Western Blot or qPCR.[1]
-
Dose-Response Experiment: Perform a dose-response experiment to determine the lowest effective concentration of ZTB23(R) that inhibits Kinase X without causing toxicity.[2]
-
Use a More Selective Inhibitor: If available, test a more selective inhibitor for Kinase X that has lower activity against Kinase Y.
-
Q2: My phenotypic results with ZTB23(R) are not consistent with published data for Kinase X inhibition. How do I troubleshoot this?
A2: Discrepancies can arise from off-target effects or differences in experimental conditions.
-
Recommended Actions:
-
Validate with a Second Inhibitor: Use a structurally distinct Kinase X inhibitor. If the results differ, it suggests one or both compounds have off-target effects influencing the outcome.
-
CRISPR/siRNA Validation: Knock down or knock out Kinase X and see if the phenotype matches your ZTB23(R) results. This is a critical step for validation.[2]
-
Check Off-Target Expression: Analyze the expression of known off-targets like Kinase Y and Ion Channel Z in your specific cell model. The cellular context is critical.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for ZTB23(R) to illustrate its selectivity profile.
Table 1: In Vitro Kinase Inhibition Profile of ZTB23(R)
| Target | IC50 (nM) | Description |
|---|---|---|
| Kinase X (On-Target) | 10 | Primary Target |
| Kinase Y (Off-Target) | 850 | Structurally related kinase |
| Kinase A | >10,000 | Unrelated Kinase |
| Kinase B | >10,000 | Unrelated Kinase |
Table 2: Cellular Activity Profile of ZTB23(R) in Different Cell Lines
| Cell Line | Kinase X Expression | Kinase Y Expression | Proliferation EC50 (nM) | Cytotoxicity EC50 (nM) |
|---|---|---|---|---|
| Cancer Line 1 | High | Low | 25 | >5,000 |
| Cancer Line 2 | High | High | 30 | 900 |
| Normal Line 1 | Low | High | >10,000 | 1,200 |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of ZTB23(R) against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of ZTB23(R) in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1] A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[6]
-
Compound Addition: Add the diluted ZTB23(R) or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Reading: Stop the reaction and measure the remaining kinase activity. For radiometric assays, this involves transferring the substrate to a filter plate, washing, and measuring radioactivity with a scintillation counter.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of ZTB23(R) to its target protein, Kinase X, in intact cells.[2]
Methodology:
-
Cell Treatment: Treat intact cells with ZTB23(R) at various concentrations or with a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Lysis and Pelleting: Lyse the cells (if treated intact) and centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Kinase X at each temperature point by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of ZTB23(R) indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of Kinase X recapitulates the phenotype observed with ZTB23(R).[2]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene for Kinase X into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Knockout Validation: Screen the clones by Western Blot and DNA sequencing to confirm the knockout of the Kinase X protein.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with ZTB23(R).[2]
Visualizations
Caption: Signaling pathways affected by ZTB23(R).
Caption: Workflow for validating on-target effects.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
Refining ZTB23(R) dosage for enhanced selectivity
Notice: Information regarding "ZTB23(R)" is not available in publicly accessible resources. The following content is a template based on the user's request and will require specific data about the compound to be populated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for ZTB23(R) to achieve optimal selectivity in my cell line?
A1: The optimal starting dosage for ZTB23(R) is highly cell-line dependent. We recommend performing a dose-response curve to determine the EC50 for your specific model. A typical starting range for initial experiments is between 0.1 nM and 10 µM.
Q2: I am observing off-target effects at my current ZTB23(R) concentration. How can I improve selectivity?
A2: Off-target effects can be mitigated by carefully titrating the dosage of ZTB23(R). Consider the following troubleshooting steps:
-
Lower the concentration: Reduce the concentration of ZTB23(R) in a stepwise manner to find a window where the desired on-target activity is maintained, and off-target effects are minimized.
-
Reduce incubation time: Shortening the exposure of the cells to ZTB23(R) can sometimes reduce off-target binding.
-
Serum concentration: The presence of serum proteins can affect the free concentration of ZTB23(R). If you are using a serum-free medium, you may need to use a lower concentration. Conversely, in high-serum conditions, a higher concentration might be necessary.
Q3: How does the selectivity of ZTB23(R) compare to other inhibitors of the same target?
A3: Without specific data for ZTB23(R), a direct comparison is not possible. However, a standard method to assess selectivity is to perform a kinome scan or a similar broad panel screening to identify potential off-targets. The results can then be compared to publicly available data for other inhibitors.
Troubleshooting Guides
Issue 1: High Cell Viability/No Phenotypic Effect
-
Possible Cause 1: Insufficient Dosage. The concentration of ZTB23(R) may be too low to elicit a response in your experimental system.
-
Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Possible Cause 2: Compound Inactivity. The ZTB23(R) stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from a new aliquot of the compound. Verify the activity of the new stock in a reliable positive control assay.
-
-
Possible Cause 3: Cell Line Resistance. The target of ZTB23(R) may not be essential for viability in your chosen cell line, or the cells may have intrinsic or acquired resistance mechanisms.
-
Solution: Confirm the expression and activity of the intended target in your cell line via Western blot, qPCR, or an enzymatic assay. Consider testing ZTB23(R) in a different, sensitive cell line as a positive control.
-
Issue 2: Significant Off-Target Effects or Cellular Toxicity
-
Possible Cause 1: Excessive Dosage. The concentration of ZTB23(R) is too high, leading to binding to unintended targets.
-
Solution: Refer to the dose-response curve and select a concentration that is at or near the EC50 for the on-target effect, while minimizing toxicity.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) used to dissolve ZTB23(R) may be causing toxicity at the concentration used.
-
Solution: Ensure the final concentration of the vehicle in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess its effect on cell viability.
-
Data Presentation
Table 1: Example Dose-Response Data for ZTB23(R) in Cell Line A vs. Cell Line B
| Concentration (µM) | Cell Line A (% Inhibition) | Cell Line B (% Inhibition) |
| 0.01 | 5.2 | 2.1 |
| 0.1 | 25.8 | 10.5 |
| 1 | 75.3 | 48.9 |
| 10 | 98.1 | 85.4 |
| 100 | 99.5 | 92.3 |
Table 2: Example Selectivity Profile of ZTB23(R) Against a Panel of Kinases
| Kinase | IC50 (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase Y | 1500 |
| Off-Target Kinase Z | >10000 |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of ZTB23(R) in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the ZTB23(R) dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the ZTB23(R) concentration to determine the EC50.
Visualizations
Caption: Workflow for determining the EC50 of ZTB23(R).
Caption: Hypothetical signaling pathway of ZTB23(R).
Caption: Troubleshooting guide for off-target effects.
Technical Support Center: Overcoming Resistance to ZTB23(R) in M. tuberculosis Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZTB23(R), a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1).
Disclaimer: As of the current literature, there are no documented reports of clinical or experimentally-derived M. tuberculosis strains resistant to ZTB23(R). The following guidance is based on established mechanisms of drug resistance in M. tuberculosis and theoretical possibilities for resistance to a Zmp1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ZTB23(R)?
A1: ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1)[1]. Zmp1 is a virulence factor that helps the bacteria to evade the host immune system by preventing inflammasome activation within macrophages[2][3]. By inhibiting Zmp1, ZTB23(R) is expected to reduce the intracellular survival of M. tuberculosis[4].
Q2: My M. tuberculosis strain shows reduced susceptibility to ZTB23(R) in vitro. What are the potential mechanisms of resistance?
A2: While not yet documented, potential resistance mechanisms to ZTB23(R) can be extrapolated from general principles of antimicrobial resistance in M. tuberculosis. These may include:
-
Target Modification: Mutations in the zmp1 gene (Rv0198c) could alter the structure of the Zmp1 protein, reducing the binding affinity of ZTB23(R).
-
Target Overexpression: Increased expression of Zmp1 could titrate the inhibitor, requiring higher concentrations to achieve the same effect.
-
Efflux Pump Activity: M. tuberculosis possesses numerous efflux pumps that can expel a wide range of compounds.[5][6][7] Overexpression or altered substrate specificity of one or more of these pumps could lead to the extrusion of ZTB23(R) from the bacterial cell.
-
Drug Inactivation: While less common for this class of compounds, enzymatic modification and inactivation of ZTB23(R) by the bacteria is a theoretical possibility.
-
Bypass Pathways: The bacteria might develop mechanisms to compensate for the inhibition of Zmp1, thereby circumventing the drug's effect.
Q3: How can I confirm if my M. tuberculosis strain has developed resistance to ZTB23(R)?
A3: Confirmation of resistance requires a combination of phenotypic and genotypic testing.
-
Phenotypic Testing: Determine the Minimum Inhibitory Concentration (MIC) of ZTB23(R) for your strain using a standardized broth microdilution or agar (B569324) dilution method. A significant increase in the MIC compared to a susceptible reference strain (e.g., H37Rv) would indicate reduced susceptibility.
-
Genotypic Testing: Sequence the zmp1 gene (Rv0198c) of the suspected resistant strain to identify any mutations. Compare the sequence to that of the susceptible parent strain.
-
Efflux Pump Inhibition Assay: Perform MIC testing in the presence and absence of known efflux pump inhibitors (e.g., verapamil, reserpine) to investigate the potential role of efflux pumps[8][9]. A significant decrease in the MIC in the presence of an inhibitor would suggest efflux-mediated resistance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with ZTB23(R).
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent MIC values for ZTB23(R) | 1. Inoculum preparation variability.2. Improper drug concentration preparation.3. Contamination of cultures.4. Batch-to-batch variation of ZTB23(R). | 1. Standardize your inoculum preparation protocol (e.g., use a McFarland standard).2. Prepare fresh stock solutions of ZTB23(R) and perform serial dilutions carefully.3. Check for contamination by plating on non-selective media and performing microscopy.4. Test a new batch of ZTB23(R) and compare results. |
| High MIC of ZTB23(R) in a previously susceptible strain | 1. Spontaneous mutation in the zmp1 gene.2. Upregulation of efflux pumps.3. Selection of a resistant subpopulation. | 1. Sequence the zmp1 gene to check for mutations.2. Perform an efflux pump inhibition assay.3. Isolate single colonies and re-test their MIC to assess population homogeneity. |
| No effect of ZTB23(R) on intracellular survival in macrophage infection models | 1. ZTB23(R) instability in culture medium.2. Poor penetration of ZTB23(R) into macrophages.3. The bacterial strain may have a pre-existing, uncharacterized resistance mechanism. | 1. Assess the stability of ZTB23(R) in your specific cell culture medium over the course of the experiment.2. Use a fluorescently labeled analog of ZTB23(R) to visualize macrophage uptake, or perform a dose-response experiment to determine the optimal intracellular concentration.3. Perform whole-genome sequencing of the strain to identify potential resistance-conferring mutations outside of zmp1. |
| Decreased ZTB23(R) susceptibility in the presence of efflux pump inhibitors | This is an unexpected result and may indicate a complex interaction. | 1. Repeat the experiment with a range of inhibitor concentrations.2. Consider the possibility that the inhibitor itself might be inducing the expression of other resistance mechanisms.3. Test different classes of efflux pump inhibitors. |
Experimental Protocols
Protocol 1: Broth Microdilution for ZTB23(R) MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of ZTB23(R) against M. tuberculosis strains.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
ZTB23(R) stock solution (e.g., in DMSO).
-
M. tuberculosis culture in mid-log phase.
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water).
-
Positive control (no drug) and negative control (no bacteria) wells.
Procedure:
-
Prepare serial two-fold dilutions of ZTB23(R) in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is the lowest concentration of ZTB23(R) that prevents a color change of resazurin from blue to pink.
Protocol 2: zmp1 Gene Sequencing
Objective: To identify mutations in the zmp1 gene of M. tuberculosis.
Materials:
-
Genomic DNA extracted from the M. tuberculosis strain of interest.
-
PCR primers flanking the zmp1 gene (Rv0198c).
-
PCR master mix.
-
DNA sequencing service.
Procedure:
-
Amplify the zmp1 gene using PCR with the designed primers.
-
Verify the PCR product size by agarose (B213101) gel electrophoresis.
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
Align the obtained sequence with the wild-type zmp1 sequence from a reference strain (e.g., H37Rv) to identify any mutations.
Data Presentation
Table 1: Hypothetical MIC Data for ZTB23(R) Against Susceptible and Potentially Resistant M. tuberculosis Strains
| Strain | MIC of ZTB23(R) (µM) | MIC of ZTB23(R) + Verapamil (10 µg/mL) (µM) | zmp1 Gene Mutation |
| H37Rv (Wild-type) | 0.1 | 0.1 | None |
| Isolate 1 | 1.6 | 1.6 | A123T |
| Isolate 2 | 1.6 | 0.2 | None |
| Isolate 3 | >6.4 | 0.8 | None |
This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Efflux pumps of Mycobacterium tuberculosis play a significant role in antituberculosis activity of potential drug candidates - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux pump effects on Mycobacterium tuberculosis drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for ZTB23(R) in different media
Welcome to the technical support center for ZTB23(R). This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZTB23(R).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ZTB23(R) in different cancer cell lines?
A1: The optimal starting concentration of ZTB23(R) can vary depending on the cell line and experimental endpoint. We recommend performing a dose-response curve to determine the EC50 for your specific model. However, based on internal validation, we suggest the following starting concentrations as a guideline.
Q2: My cells are showing signs of toxicity even at low concentrations of ZTB23(R). What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity. First, ensure that the solvent control (e.g., DMSO) is at a final concentration that is non-toxic to your cells. We recommend keeping the final DMSO concentration below 0.1%. Secondly, cell confluence at the time of treatment can influence sensitivity. For consistent results, plate cells to achieve 60-70% confluence at the time of ZTB23(R) addition. If toxicity persists, consider reducing the incubation time.
Q3: I am not observing the expected downstream signaling effects after ZTB23(R) treatment. What should I check?
A3: Lack of downstream effects could be due to several reasons. Verify the activity of your ZTB23(R) stock by testing it on a validated positive control cell line. Ensure that the treatment time is appropriate for the specific signaling event you are measuring; some phosphorylation events are transient. We also recommend checking for the expression of the target protein of ZTB23(R) in your cell line of interest, as expression levels can vary.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize your cell culture protocol. Ensure consistent cell passage numbers, seeding densities, and media formulations. Monitor and maintain a stable incubator environment (temperature, CO2, humidity).
-
Possible Cause: Reagent variability.
-
Solution: Use aliquots of ZTB23(R) to avoid multiple freeze-thaw cycles. Prepare fresh dilutions of ZTB23(R) for each experiment from a concentrated stock.
Problem 2: High background signal in downstream assays (e.g., Western Blot, ELISA).
-
Possible Cause: Sub-optimal antibody concentrations or washing steps.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. Increase the number and duration of wash steps after antibody incubations.
-
Possible Cause: Non-specific binding.
-
Solution: Ensure adequate blocking of membranes or plates. We recommend a 1-hour incubation with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
Experimental Protocols
General Cell Culture and ZTB23(R) Treatment Protocol
-
Cell Seeding: Seed cells in the appropriate culture vessel and media. Allow cells to adhere and reach 60-70% confluence.
-
ZTB23(R) Preparation: Prepare a fresh dilution of ZTB23(R) in the appropriate cell culture medium from a concentrated stock solution.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ZTB23(R) or vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., protein extraction, RNA isolation).
Data Presentation
Table 1: Recommended Starting Concentrations of ZTB23(R) in Different Media
| Cell Line | Media Type | Recommended Starting Concentration (µM) |
| MCF-7 | DMEM | 10 |
| A549 | RPMI-1640 | 15 |
| PC-3 | F-12K | 12.5 |
| HeLa | EMEM | 20 |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Action |
| Low Cell Viability | High ZTB23(R) concentration | Perform a dose-response curve to find the optimal concentration. |
| Solvent toxicity | Ensure final DMSO concentration is <0.1%. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent passage number range. |
| Reagent degradation | Aliquot ZTB23(R) and avoid repeated freeze-thaw cycles. | |
| No Downstream Effect | Low target protein expression | Verify target expression in your cell model via Western Blot or qPCR. |
| Inappropriate time point | Perform a time-course experiment to identify the optimal treatment duration. |
Visualizations
Signaling Pathway of ZTB23(R)
Caption: Hypothetical signaling cascade initiated by ZTB23(R).
Experimental Workflow for ZTB23(R) Treatment
Why is ZTB23(R) not inhibiting Zmp1 in my assay?
Welcome to the Technical Support Center. Here you will find troubleshooting guides and FAQs to address issues you may encounter during your experiments with ZTB23(R) and Zmp1.
Frequently Asked Questions (FAQs)
Q1: Why is ZTB23(R) not showing any inhibitory activity against Zmp1 in my in vitro assay?
There are several potential reasons why you might not be observing the expected inhibition. This can be broadly categorized into issues with the inhibitor, the enzyme, or the assay conditions.
Possible Cause 1: Inactive Inhibitor The ZTB23(R) compound may have degraded. Proper storage is crucial for its stability. It should be stored at -20°C for long-term use and at 4°C for short-term use, protected from light and moisture.[1]
Troubleshooting:
-
Confirm the storage conditions of your ZTB23(R) stock.
-
If possible, test a fresh, newly purchased vial of ZTB23(R).
-
Ensure complete solubilization of the compound in the recommended solvent (e.g., DMSO) before diluting it into the assay buffer.[2]
Possible Cause 2: Inactive Enzyme The Zmp1 enzyme is sensitive to storage and handling.[3] Multiple freeze-thaw cycles or improper storage can lead to a loss of activity.[3]
Troubleshooting:
-
Verify that the Zmp1 enzyme has been stored at the correct temperature (-20°C or -80°C) in a suitable buffer, potentially with a cryoprotectant like glycerol.[3]
-
Avoid repeated freeze-thaw cycles.[3] Aliquot the enzyme upon first use.
-
Test the enzyme's activity with a positive control substrate to ensure it is active. A heat-inactivated Zmp1 (100°C for 10 minutes) can serve as a negative control.[3]
Possible Cause 3: Suboptimal Assay Conditions The activity of Zmp1 and the efficacy of its inhibitors are highly dependent on the assay conditions.
Troubleshooting:
-
pH: Zmp1 has an optimal pH of around 6.3.[3] Ensure your assay buffer is within the optimal pH range.
-
Chelating Agents: Zmp1 is a zinc metalloprotease.[3] Its activity can be inhibited by chelating agents like EDTA that sequester the essential zinc ion.[3] Ensure your buffers and reagents are free from such contaminants.[3]
-
Substrate Concentration: For competitive inhibitors, using a substrate concentration significantly higher than the K_m can mask the inhibitory effect.[4] It is recommended to use a substrate concentration at or below the K_m value.[4]
-
Incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient amount of time (e.g., 10-15 minutes) before adding the substrate to allow for binding.[3][5]
Q2: My results are inconsistent with high variability between replicates. What could be the issue?
High variability can obscure true results and make data interpretation difficult.
Possible Cause 1: Inhibitor Precipitation ZTB23(R) may not be fully soluble in the final assay buffer, leading to inconsistent concentrations in your wells.
Troubleshooting:
-
Check the final concentration of the solvent (e.g., DMSO) in your assay. High concentrations can cause precipitation.
-
Visually inspect the wells for any signs of precipitation.
-
Perform a solubility test of ZTB23(R) in your assay buffer.
Possible Cause 2: Incomplete Mixing Inadequate mixing of reagents can lead to significant well-to-well variability.
Troubleshooting:
-
Ensure all components (buffer, enzyme, inhibitor, substrate) are thoroughly mixed before taking measurements.
-
Use calibrated pipettes and appropriate pipetting techniques to ensure accuracy.[2]
Possible Cause 3: Substrate Instability Fluorogenic substrates can be unstable and may degrade over time, especially when exposed to light, leading to high background signals and variability.[2][3]
Troubleshooting:
-
Prepare fresh substrate solutions for each experiment.[6]
-
Protect the substrate from light during storage and handling.[2][3]
Q3: ZTB23(R) works in my in vitro enzymatic assay, but not in my macrophage infection model. Why the discrepancy?
This is a common challenge when transitioning from in vitro to cell-based assays.
Possible Cause 1: Poor Cell Permeability The inhibitor may not be able to efficiently cross the macrophage cell membrane and the phagosomal membrane to reach the Zmp1 enzyme.[6]
Possible Cause 2: Inhibitor Instability or Metabolism The compound may be unstable in the cellular environment or could be metabolized by host cell enzymes into an inactive form.[6][7]
Possible Cause 3: Efflux Pumps The inhibitor could be actively transported out of the macrophage by efflux pumps.[6]
Possible Cause 4: Cytotoxicity At the concentrations used, ZTB23(R) might be toxic to the macrophages, masking any specific inhibitory effects on Zmp1.[6]
Troubleshooting:
-
Perform a cytotoxicity assay to determine the non-toxic concentration range of ZTB23(R) on your specific macrophage cell line.[6]
-
Include an uninfected, inhibitor-treated control to assess for inhibitor-induced cell death.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for ZTB23(R).
| Compound | Target | K_i (μM) | Molecular Formula | Molecular Weight |
| ZTB23(R) | Mycobacterium tuberculosis Zmp1 | 0.054 | C₂₀H₁₅NO₅S₂ | 413.46 |
| Data sourced from MedchemExpress and MedKoo Biosciences.[1][8] |
Experimental Protocols
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This protocol provides a general procedure for measuring the in vitro inhibitory activity of ZTB23(R) against recombinant Zmp1.
Reagents and Materials:
-
Recombinant Zmp1 protein
-
Fluorogenic Zmp1 substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5, 0.05% Brij-35)[6]
-
ZTB23(R) stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ZTB23(R) in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration.[6]
-
In a 96-well black microplate, add 20 µL of the diluted ZTB23(R) or vehicle control to the appropriate wells.
-
Add 60 µL of the diluted Zmp1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).[9]
-
Determine the rate of reaction (slope of the linear phase of fluorescence increase over time).
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of ZTB23(R) to the vehicle control.
Visualizations
Signaling Pathway```dot
Caption: Experimental workflow for a Zmp1 in vitro inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of Zmp1 inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the inhibitory effect of ZTB23(R) on Zmp1
An objective comparison of the inhibitory effects of various compounds on Zmp1, a key virulence factor in Mycobacterium tuberculosis, is crucial for the development of novel anti-tubercular therapeutics. While this guide aims to provide a comprehensive overview of Zmp1 inhibition, extensive searches have not yielded any publicly available information on a compound referred to as "ZTB23(R)". Therefore, this document will focus on a comparative analysis of well-characterized Zmp1 inhibitors, providing a framework for evaluating novel therapeutic candidates.
Zmp1, a zinc metalloprotease, plays a pivotal role in the pathogenesis of tuberculosis by interfering with the host's innate immune response.[1] It is known to inhibit the activation of the inflammasome, a key component of the immune system responsible for detecting and responding to pathogens.[1][2] Specifically, Zmp1 is thought to suppress the activation of caspase-1, which in turn prevents the processing and secretion of the pro-inflammatory cytokine pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[1] This disruption of host immune signaling allows Mycobacterium tuberculosis to evade clearance and establish a persistent infection.[1] The critical role of Zmp1 in mycobacterial survival makes it an attractive target for therapeutic intervention.[1][3]
Comparative Efficacy of Zmp1 Inhibitors
Several classes of small molecules have been investigated for their ability to inhibit Zmp1. The following table summarizes the in vitro and in vivo efficacy of representative compounds from these classes.
| Inhibitor Class | Compound | In Vitro Efficacy (IC50/Ki) | In Vivo Efficacy (Macrophage Model) | Citation(s) |
| 8-Hydroxyquinoline-2-hydroxamates | 1c (N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide) | IC50 = 11 nM | Dose-dependent reduction of intracellular Mtb survival in J774 murine macrophages and human monocyte-derived macrophages (hMDMs). | [1][4] |
| Thiazolidinediones | 2f | Not explicitly stated, but showed dose-dependent inhibition of Zmp1. | 83.2% reduction of intracellular Mycobacterium tuberculosis H37Ra survival within murine RAW 264.7 macrophage host cells. | [1][5] |
| 3-(Carboxymethyl)rhodanines | 5a-d, f-n | 1.3 - 43.9 µM | 5c showed 53.8% inhibition of Mtb growth in THP-1 cells at 10 µg/ml. | [3] |
| General M13 Metallopeptidase Inhibitor | Phosphoramidon | Kᵢ = 3.5 (± 0.5) x 10⁻⁸ M | Not specified in the context of macrophage models. | [6][7] |
Signaling Pathway of Zmp1-mediated Immune Evasion
The following diagram illustrates the proposed mechanism by which Zmp1 interferes with the host immune response.
Caption: Zmp1-mediated inhibition of the inflammasome pathway.
Experimental Protocols
Accurate validation of Zmp1 inhibition requires robust experimental methodologies. Below are summaries of key assays used in the characterization of Zmp1 inhibitors.
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay quantitatively measures the enzymatic activity of recombinant Zmp1 in the presence of potential inhibitors.
Reagents and Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic peptide substrate for Zmp1 (e.g., Mca-YVADAPK(Dnp)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
Test compounds (potential Zmp1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Varying concentrations of the test inhibitor are pre-incubated with the recombinant Zmp1 enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence signal, resulting from the cleavage of the substrate by Zmp1, is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[3]
MALDI-TOF Mass Spectrometry for Zmp1 Inhibition
This label-free method directly measures the cleavage of a peptide substrate by Zmp1.
Procedure:
-
Recombinant Zmp1 is incubated with its substrate in the presence and absence of the inhibitor.[3]
-
The reaction is allowed to proceed for a specific time.
-
A small aliquot of the reaction mixture is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[1]
-
The mixture is spotted onto a MALDI target plate and allowed to dry.[1]
-
The masses of the intact substrate and the resulting cleavage products are measured by MALDI-TOF MS.
-
The percentage of inhibition is calculated by comparing the signal intensities of the product in the presence and absence of the inhibitor.[2]
Macrophage Infection Model for In Vivo Efficacy
This cell-based assay assesses the ability of Zmp1 inhibitors to control the growth of M. tuberculosis within host macrophages.
Procedure:
-
Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs) are cultured and seeded in multi-well plates.[1]
-
The macrophages are infected with M. tuberculosis (e.g., H37Rv or H37Ra) at a specific multiplicity of infection (MOI).[1]
-
After allowing for phagocytosis, extracellular bacteria are removed.
-
The infected cells are then treated with various concentrations of the Zmp1 inhibitor.
-
At desired time points post-infection, the macrophages are lysed.
-
The intracellular bacterial load is quantified by plating serial dilutions of the cell lysates and counting colony-forming units (CFUs).[8]
Experimental Workflow for Zmp1 Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a potential Zmp1 inhibitor.
Caption: A generalized workflow for the validation of Zmp1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages [arpi.unipi.it]
- 5. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of ZTB23(R) and Standard Tuberculosis Drugs: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of the novel anti-tuberculosis agent ZTB23(R) with established first-line tuberculosis drugs, isoniazid (B1672263) and rifampicin (B610482). The focus is on their respective efficacies, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to ZTB23(R)
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1), a key virulence factor for the bacterium. It demonstrates a high affinity for its target with an inhibition constant (Ki) of 0.054 μM. Zmp1 is crucial for the survival of M. tuberculosis within host macrophages by preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by immune cells. By inhibiting Zmp1, ZTB23(R) represents a novel therapeutic strategy aimed at disarming the bacterium's defense mechanisms and allowing the host's immune system to effectively clear the infection.
Quantitative Comparison of Efficacy
While direct comparative studies of ZTB23(R) against isoniazid and rifampicin in whole-cell or intracellular assays are not yet publicly available, the efficacy of ZTB23(R) can be inferred from studies on other potent Zmp1 inhibitors. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Compound | Target | Efficacy Metric | Value (µg/mL) | Strain | Citation(s) |
| Isoniazid | InhA (Mycolic Acid Synthesis) | MIC | 0.015 - 0.4 | H37Rv | [1][2] |
| Rifampicin | RpoB (RNA Polymerase) | MIC | 0.1 - 0.2 | H37Rv | [1] |
| ZTB23(R) | Zmp1 (Zinc Metalloproteinase) | Ki | 0.022 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Efficacy in Intracellular Mycobacterium tuberculosis Survival Assays (Macrophage Models) *
| Compound/Class | Target | Efficacy Metric | Result | Citation(s) |
| Isoniazid | InhA | MIC | 0.1 - 0.2 µg/mL | [1] |
| Rifampicin | RpoB | MIC | 0.1 µg/mL | [1] |
| Zmp1 Inhibitors (Thiazolidinediones) | Zmp1 | % Reduction in Bacterial Survival | 83.2% |
Note: The data for Zmp1 inhibitors is based on a study of thiazolidinediones, which, like ZTB23(R), target Zmp1. This suggests a high potential for ZTB23(R) in reducing intracellular bacterial survival.
Mechanism of Action and Signaling Pathways
Isoniazid and rifampicin act directly on essential bacterial processes – cell wall synthesis and transcription, respectively. In contrast, ZTB23(R) employs a host-oriented approach by targeting a virulence factor, Zmp1. Zmp1 is a secreted protease that allows M. tuberculosis to evade the host's immune response by preventing phagosome maturation. It achieves this by inhibiting the activation of caspase-1, a key component of the inflammasome, which in turn blocks the production of the pro-inflammatory cytokine IL-1β. By inhibiting Zmp1, ZTB23(R) is expected to restore the host cell's ability to destroy the bacteria.
Experimental Protocols
The evaluation of anti-tuberculosis agents involves a series of standardized in vitro and cell-based assays.
Zmp1 Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of Zmp1.
-
Reagents and Materials : Recombinant Zmp1 enzyme, a fluorogenic Zmp1 substrate, assay buffer, ZTB23(R) (or other test compounds), and a fluorescence plate reader.
-
Procedure :
-
The test compound at various concentrations is pre-incubated with the recombinant Zmp1 enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate by Zmp1, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 or Ki value.
Macrophage Infection Model for Intracellular Efficacy
This cell-based assay is crucial for evaluating drugs that target intracellular pathogens like M. tuberculosis.
-
Cell Culture and Infection :
-
A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in multi-well plates.
-
The macrophages are infected with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.
-
-
Drug Treatment :
-
The infected macrophages are treated with the test compound (ZTB23(R), isoniazid, or rifampicin) at various concentrations.
-
-
Quantification of Intracellular Bacteria :
-
At specific time points post-infection, the macrophages are lysed to release the intracellular bacteria.
-
The lysate is serially diluted and plated on a suitable agar (B569324) medium (e.g., Middlebrook 7H11).
-
After incubation, the number of colony-forming units (CFUs) is counted to determine the number of viable bacteria.
-
-
Data Analysis : The reduction in CFU counts in treated versus untreated cells indicates the intracellular efficacy of the drug.
Conclusion
ZTB23(R) presents a promising and innovative approach to tuberculosis therapy by targeting a key virulence factor, Zmp1. While direct comparative efficacy data against standard drugs is still emerging, its potent inhibition of Zmp1 and the demonstrated effect of other Zmp1 inhibitors on intracellular bacterial survival suggest it could be a valuable addition to the anti-tuberculosis arsenal. Further studies are warranted to fully elucidate its clinical potential.
References
Comparative analysis of ZTB23(R) and its analogs
Based on the initial search, there is no publicly available information identifying a compound or molecule with the designation "ZTB23(R)". This identifier does not appear in scientific literature or chemical databases accessible through the search.
Consequently, it is not possible to perform a comparative analysis, identify its analogs, or find any experimental data related to its performance. The lack of information on ZTB23(R) prevents the fulfillment of the core requirements of the request, including data presentation in tables, detailing experimental protocols, and creating visualizations of signaling pathways or experimental workflows.
To proceed with this request, more specific information about ZTB23(R) is required, such as:
-
Chemical structure or class: Knowing the basic chemical scaffold or the family of compounds it belongs to (e.g., kinase inhibitor, protein degrader) would allow for a more targeted search for analogs and relevant studies.
-
Associated research institution or company: If ZTB23(R) is an internal designation, knowing the organization that developed it might help locate publications or patents.
-
Relevant publications: Any scientific papers, posters, or presentations that mention ZTB23(R) would be invaluable.
Without this foundational information, a comparative analysis cannot be conducted.
Benchmarking ZTB23(R) Performance Against Standard of Care for Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the preclinical performance of ZTB23(R), a novel inhibitor of Mycobacterium tuberculosis (Mtb) Zinc metalloprotease 1 (Zmp1), against the current clinical standard of care for tuberculosis (TB). Due to the preclinical nature of ZTB23(R), this document focuses on establishing a roadmap for comparative analysis through established experimental protocols and hypothetical data representation.
Introduction: The Need for Novel Anti-Tubercular Agents
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The current standard of care, while effective for drug-susceptible TB, involves a lengthy multi-drug regimen that can lead to patient non-adherence and the development of resistance. Consequently, there is an urgent need for novel therapeutic agents with new mechanisms of action that can shorten treatment duration and combat drug-resistant Mtb.
ZTB23(R) is a potent and selective inhibitor of Mtb Zmp1, a virulence factor believed to play a crucial role in the pathogen's ability to evade the host immune system.[1] By targeting Zmp1, ZTB23(R) represents a promising new approach to anti-tubercular therapy.
Mechanism of Action: A Novel Approach to Mtb Inhibition
ZTB23(R) and the Inhibition of Zmp1
ZTB23(R) is a preclinical candidate compound that selectively inhibits the enzymatic activity of Mtb Zmp1.[1] Zmp1 is a zinc metalloprotease that is secreted by Mtb and is implicated in the suppression of the host's innate immune response. Specifically, Zmp1 is thought to inhibit the activation of the inflammasome, a key cellular machinery responsible for the production of the pro-inflammatory cytokine IL-1β.[2][3] By inhibiting Zmp1, ZTB23(R) is hypothesized to restore the host's ability to mount an effective immune response against Mtb, leading to reduced bacterial survival within macrophages.
Hypothesized Zmp1 Signaling Pathway
Caption: Proposed mechanism of Zmp1 in inhibiting the host inflammasome response and the site of action for ZTB23(R).
Standard of Care: Mechanisms of First-Line Anti-Tubercular Drugs
The standard of care for drug-susceptible TB is a combination therapy typically consisting of four first-line drugs:
-
Isoniazid (INH): A prodrug that, once activated by the Mtb catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and inhibit fatty acid synthase I.
-
Ethambutol (EMB): Inhibits arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall.
Preclinical Performance Benchmarking: A Proposed Experimental Framework
To objectively compare the preclinical performance of ZTB23(R) against the standard of care, a series of in vitro and in vivo experiments are necessary. The following sections outline the detailed methodologies for these key experiments.
Experimental Protocols
In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of Mtb.
-
Methodology: Mtb cultures (e.g., H37Rv strain) are grown to mid-log phase and then diluted. The bacterial suspension is added to 96-well plates containing serial dilutions of ZTB23(R), isoniazid, rifampin, pyrazinamide, and ethambutol. The plates are incubated at 37°C for 7-14 days, and the MIC is determined as the lowest drug concentration showing no visible growth.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Objective: To determine the lowest concentration of each compound that kills 99.9% of the initial bacterial inoculum.
-
Methodology: Following the MIC assay, aliquots from the wells showing no visible growth are plated onto drug-free agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted. The MBC is the lowest concentration that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.
-
-
Time-Kill Kinetic Assay:
-
Objective: To assess the rate of bactericidal activity of each compound over time.
-
Methodology: Mtb cultures are exposed to fixed concentrations (e.g., 1x, 4x, and 10x MIC) of each drug. At various time points (e.g., 0, 2, 4, 6, and 24 hours, and then daily for 7 days), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
-
Intracellular Activity Assay (Macrophage Infection Model):
-
Objective: To evaluate the ability of each compound to kill Mtb residing within macrophages.
-
Methodology: A macrophage cell line (e.g., THP-1 or RAW 264.7) is infected with Mtb. After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with different concentrations of each drug. At specified time points, the macrophages are lysed, and the intracellular bacterial load is quantified by CFU counting.
-
In Vivo Efficacy Model:
-
Mouse Model of Chronic Tuberculosis Infection:
-
Objective: To assess the in vivo efficacy of ZTB23(R) in reducing the bacterial burden in a well-established animal model of TB.
-
Methodology: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of Mtb. Treatment with ZTB23(R), a standard-of-care regimen (e.g., RIF+INH+PZA), or a vehicle control is initiated 4-6 weeks post-infection. The drugs are administered daily or five times a week via oral gavage. After a defined treatment period (e.g., 4 or 8 weeks), the mice are euthanized, and the lungs and spleens are harvested to determine the bacterial load (CFU).
-
Comparative Experimental Workflow
Caption: A streamlined workflow for the preclinical benchmarking of a novel anti-tubercular agent against the standard of care.
Data Presentation: A Comparative Overview
The following tables present a hypothetical comparison of ZTB23(R) with the first-line anti-tubercular drugs based on the experimental protocols described above.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Compound | Target | MIC (µg/mL) | MBC (µg/mL) | Intracellular EC50 (µM) |
| ZTB23(R) | Zmp1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Isoniazid | Mycolic Acid Synthesis | 0.02 - 0.06 | 0.05 - 0.2 | ~0.1 |
| Rifampin | RNA Polymerase | 0.05 - 0.2 | 0.1 - 0.5 | ~0.2 |
| Pyrazinamide | Multiple (pH-dependent) | 20 - 100 (at pH 5.5) | >100 | ~25 |
| Ethambutol | Arabinogalactan Synthesis | 1 - 5 | >10 | >50 |
Table 2: In Vivo Efficacy in a Mouse Model of Chronic TB (8-week treatment)
| Treatment Group | Dosage | Mean Log10 CFU in Lungs (± SD) | Reduction in Log10 CFU vs. Control |
| Untreated Control | Vehicle | 6.5 (± 0.4) | - |
| ZTB23(R) | [Hypothetical Dose] | [Hypothetical Data] | [Hypothetical Data] |
| Standard of Care (RIF+INH+PZA) | Standard Doses | 2.1 (± 0.3) | 4.4 |
Conclusion and Future Directions
This guide outlines a comprehensive preclinical strategy for benchmarking the performance of ZTB23(R) against the current standard of care for tuberculosis. The proposed in vitro and in vivo experiments will provide crucial data on the compound's potency, bactericidal activity, and intracellular efficacy. A favorable profile in these assays, demonstrating comparable or superior activity to the standard of care, would strongly support the continued development of ZTB23(R) as a novel anti-tubercular agent. Future studies should also investigate the potential for ZTB23(R) to be used in combination with existing anti-TB drugs to shorten treatment duration and combat drug resistance. The unique mechanism of action of ZTB23(R), targeting a key virulence factor, holds significant promise for the future of tuberculosis therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Mycobacterium tuberculosis triggers host type I interferon signaling to regulate IL-1β production in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis Zinc Metalloprotease-1 Assists Mycobacterial Dissemination in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ZTB23(R) and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent ZTB23(R) with the standard first-line drugs for tuberculosis (TB): Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The objective is to present available performance data, detail relevant experimental methodologies, and visualize key pathways and workflows to aid in research and development efforts.
Introduction to ZTB23(R) and First-Line TB Drugs
ZTB23(R) is a potent and selective inhibitor of the Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). Zmp1 is a virulence factor that aids the bacterium in evading the host's immune system. By inhibiting Zmp1, ZTB23(R) represents a novel host-directed therapeutic strategy.
The first-line anti-TB drugs are a group of antibiotics that form the cornerstone of current TB treatment. They directly target essential processes in Mycobacterium tuberculosis, leading to its inhibition or death.
Quantitative Performance Data
The following table summarizes the available quantitative data for ZTB23(R) and the first-line anti-TB drugs. It is critical to note that the data for ZTB23(R) and the first-line drugs are derived from different studies and experimental conditions. Therefore, a direct comparison of these values should be interpreted with caution.
| Drug | Target | Metric | Value (µM) | M. tuberculosis Strain(s) |
| ZTB23(R) | Zinc metalloproteinase-1 (Zmp1) | K_i_ | 0.054[1] | Not Specified |
| Isoniazid | InhA (Enoyl-ACP reductase) | MIC Range | 0.1 - 4.0 | H37Rv and clinical isolates[2] |
| Rifampicin | RNA polymerase β-subunit (RpoB) | MIC Range | 0.06 - 1.0 | H37Rv and clinical isolates |
| Ethambutol | Arabinosyltransferases (EmbA/B) | MIC Range | 2.0 - 8.0 | H37Rv and clinical isolates |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | MIC Range | 50 - 400 (at pH 5.95) | H37Rv and clinical isolates |
Disclaimer: The MIC (Minimum Inhibitory Concentration) values for the first-line drugs can vary depending on the specific M. tuberculosis strain and the susceptibility testing method used. The provided ranges are indicative of typical values observed in susceptible isolates.
Mechanism of Action Comparison
| Drug | Mechanism of Action | Bactericidal/Bacteriostatic |
| ZTB23(R) | Inhibits Zmp1, a virulence factor, thereby potentially aiding the host immune response to clear the infection. | Likely bacteriostatic in vitro, but enhances host bactericidal activity. |
| Isoniazid | A prodrug activated by mycobacterial catalase-peroxidase (KatG). The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. | Bactericidal against rapidly dividing bacilli. |
| Rifampicin | Inhibits bacterial DNA-dependent RNA polymerase, thus suppressing RNA synthesis. | Bactericidal against both rapidly and slowly dividing bacilli. |
| Ethambutol | Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall. | Bacteriostatic. |
| Pyrazinamide | A prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. It is most active against semi-dormant bacilli in an acidic environment. | Bactericidal against semi-dormant bacilli. |
Experimental Protocols
In Vitro Zmp1 Enzymatic Assay Protocol
This protocol is designed to determine the direct inhibitory effect of a compound on Zmp1 enzymatic activity.
Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compound (e.g., ZTB23(R)) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Enzyme Preparation: Prepare a solution of recombinant Zmp1 in Assay Buffer.
-
Assay Setup:
-
In a 96-well plate, add the Zmp1 inhibitor dilution (or DMSO for control).
-
Add the recombinant Zmp1 solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic peptide substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This protocol is used to determine the minimum concentration of an antimicrobial agent required to inhibit the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (first-line drugs)
-
96-well microplates
-
Resazurin (B115843) dye (for viability assessment)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare two-fold serial dilutions of each test drug in 7H9 broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination:
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
-
Visualizations
Caption: Zmp1 signaling pathway and the inhibitory action of ZTB23(R).
Caption: Experimental workflow for evaluating ZTB23(R) efficacy.
References
ZTB23(R): A Potent and Selective Tool for Targeting Mycobacterial Zmp1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZTB23(R) against other inhibitors of Mycobacterium tuberculosis zinc metalloproteinase-1 (Zmp1). This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways and experimental workflows to support informed decisions in tuberculosis research and drug discovery.
ZTB23(R) has emerged as a highly potent and selective inhibitor of Zmp1, a critical virulence factor for Mycobacterium tuberculosis (Mtb). Zmp1 facilitates the survival of Mtb within host macrophages by preventing the activation of the inflammasome, a key component of the innate immune response.[1][2][3] By inhibiting Zmp1, compounds like ZTB23(R) can restore the host's ability to clear the mycobacterial infection, making it a promising target for novel anti-tuberculosis therapies.[2]
Comparative Efficacy of Zmp1 Inhibitors
The following table summarizes the in vitro potency of ZTB23(R) in comparison to other known Zmp1 inhibitors from different chemical classes.
| Inhibitor Class | Compound | In Vitro Potency (Kᵢ/IC₅₀) |
| Thiazolidinone | ZTB23(R) | Kᵢ = 0.054 µM [4] |
| 8-Hydroxyquinoline-2-hydroxamate | 1c | IC₅₀ = 11 nM[1] |
| Thiazolidinedione | 2f | 83.2% reduction of intracellular Mtb survival[5] |
| Generic Metalloprotease Inhibitor | Phosphoramidon | Kᵢ = 35 nM[2] |
Zmp1 Signaling Pathway and Inhibition
Zmp1 plays a crucial role in subverting the host's immune response by targeting the inflammasome pathway. The diagram below illustrates the proposed mechanism of Zmp1 action and the point of intervention for inhibitors like ZTB23(R).
Caption: Zmp1 signaling pathway and the inhibitory action of ZTB23(R).
Experimental Protocols
A detailed understanding of the methodologies used to evaluate Zmp1 inhibitors is crucial for the accurate interpretation of efficacy data. Below are summaries of key experimental protocols.
In Vitro Zmp1 Inhibition Assay (Fluorimetric)
This assay quantitatively measures the enzymatic activity of recombinant Zmp1 in the presence of potential inhibitors.
Materials:
-
Recombinant Zmp1 enzyme
-
Fluorogenic peptide substrate for Zmp1 (e.g., Mca-YVADAPK(Dnp)-NH2)[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)[6]
-
Test compounds (e.g., ZTB23(R)) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO) to each well.
-
Add the recombinant Zmp1 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[7]
Macrophage Infection Model
This cell-based assay assesses the ability of Zmp1 inhibitors to control the growth of M. tuberculosis within host macrophages.
Cell Culture and Infection:
-
Culture a suitable macrophage cell line (e.g., J774 or RAW 264.7) or primary human monocyte-derived macrophages (hMDMs).[6]
-
Seed the macrophages in multi-well plates and allow them to adhere.
-
Infect the cells with M. tuberculosis (e.g., H37Rv or H37Ra) at a specific multiplicity of infection (MOI).[6]
-
After a few hours of incubation to allow for phagocytosis, remove extracellular bacteria by washing.
Inhibitor Treatment and Bacterial Load Quantification:
-
Add fresh culture medium containing various concentrations of the Zmp1 inhibitor or a vehicle control.
-
Incubate the infected cells for a defined period (e.g., 3 to 7 days).[8]
-
Lyse the macrophages to release intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate them on 7H10 or 7H11 agar (B569324) plates.[8]
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. A reduction in CFU counts in inhibitor-treated cells compared to the vehicle control indicates the efficacy of the inhibitor.[8]
Experimental Workflow for Zmp1 Inhibitor Evaluation
The discovery and validation of novel Zmp1 inhibitors typically follow a structured workflow, from initial biochemical screening to cell-based efficacy studies.
Caption: A typical workflow for the discovery and validation of Zmp1 inhibitors.
References
Evaluating the Synergistic Potential of ZTB23(R) in Tuberculosis Therapy: A Comparative Analysis
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals:
This guide explores the therapeutic potential of ZTB23(R), a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloprotease 1 (Zmp1). While direct experimental data on the synergistic effects of ZTB23(R) with other anti-tuberculosis compounds is not yet publicly available, this document provides a comprehensive comparison of pharmacological Zmp1 inhibition with genetic knockout studies. This analysis, supported by detailed experimental protocols and pathway visualizations, aims to inform future research into combination therapies targeting Mtb.
Zmp1 is a critical enzyme for Mtb's survival within host macrophages. It facilitates immune evasion by preventing the activation of the NLRP3 inflammasome and subsequent inflammatory responses.[1] Inhibition of Zmp1 is therefore a promising strategy to disarm the bacterium and enhance the host's ability to clear the infection.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Knockout of Zmp1
While studies on the synergistic effects of Zmp1 inhibitors are pending, the available data from individual inhibitor studies and genetic knockouts of the zmp1 gene provide strong evidence for its importance in Mtb virulence. The following table summarizes key findings, offering a baseline for the expected impact of a Zmp1 inhibitor like ZTB23(R).
| Experimental Approach | Metric | Experimental System | Key Result |
| Pharmacological Inhibition | Intracellular Survival of Mtb H37Ra | Murine RAW 264.7 Macrophages | 83.2% reduction in bacterial survival with a thiazolidinedione-based Zmp1 inhibitor (compound 2f).[2] |
| Genetic Knockout | Intracellular Survival of Mtb H37Rv | Murine Macrophages | ~5-fold reduction in viability of zmp1 knockout mutant at 3 days post-infection.[3] |
| Genetic Knockout | IL-1β Secretion | Murine J774 Macrophages | Increased secretion of IL-1β in macrophages infected with zmp1 knockout Mtb.[3] |
The Zmp1 Signaling Pathway: A Target for Host-Directed Therapy
Zmp1 exerts its pathogenic effect by directly interfering with the host's innate immune signaling. By inhibiting the activation of the NLRP3 inflammasome, Zmp1 prevents the maturation and secretion of the pro-inflammatory cytokine IL-1β, a critical step in recruiting immune cells and promoting bacterial clearance.[1]
References
Safety Operating Guide
Proper Disposal of ZTB23(R): A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling ZTB23(R), it is imperative to adhere to established laboratory safety protocols. The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working with the solid form or in an area with inadequate ventilation, a certified respirator is recommended.
Engineering Controls: All work with ZTB23(R), especially when handling the solid compound or preparing solutions, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be easily accessible.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding the specific disposal parameters for ZTB23(R). For reference, the key identifiers for this compound are:
| Identifier | Value |
| Chemical Name | ZTB23(R) |
| Synonym | ZTB-23(R); ZTB 23(R) |
| Chemical Class | Thiazolidinone derivative, Zmp1 inhibitor |
Step-by-Step Disposal Protocol
The proper disposal of ZTB23(R) involves a systematic approach to ensure the safety of laboratory personnel and the protection of the environment.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Collect all solid waste contaminated with ZTB23(R), such as weighing paper, pipette tips, gloves, and other consumables, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical and kept closed when not in use.[1]
-
-
Liquid Waste:
Decontamination of Laboratory Equipment
All non-disposable items that have come into contact with ZTB23(R) must be thoroughly decontaminated.
-
In a chemical fume hood, rinse contaminated glassware and equipment with a suitable solvent, such as ethanol (B145695) or acetone.
-
Collect the rinse solvent as hazardous liquid waste.
-
Following the solvent rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
If necessary, evacuate the immediate area.
-
While wearing the appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and your institution's EHS office.
Final Disposal
The final disposal of ZTB23(R) waste must be handled by qualified personnel.
-
Ensure all hazardous waste containers are securely sealed and accurately labeled with the full chemical name and any known hazards.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Adhere to all institutional and regulatory procedures for the final disposal of the chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of ZTB23(R).
Caption: This diagram outlines the workflow for the safe disposal of ZTB23(R) waste streams.
References
Personal protective equipment for handling ZTB23(R)
Disclaimer: No specific Safety Data Sheet (SDS) for ZTB23(R) has been located. This guide is formulated based on general best practices for handling novel research chemicals in powder form, and specifically considers the chemical's structural motifs, including benzoic acid and thioxo-thiazolidine derivatives. ZTB23(R) should be treated as a potentially hazardous substance of unknown toxicity. A thorough risk assessment should be conducted by the user before handling this compound.
ZTB23(R) is a potent and selective inhibitor of Mycobacterium tuberculosis Zmp1, intended for research use only. Due to its novelty, comprehensive hazard data is not available. Therefore, stringent adherence to safety protocols is paramount to minimize any potential risk to laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling ZTB23(R).
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Essential for protecting the eyes and face from splashes of the ZTB23(R) solution in DMSO and from airborne powder particles. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Provides a robust barrier against skin contact. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated and after completing any task. Wash hands thoroughly after glove removal. |
| Body Protection | A fully-fastened laboratory coat (preferably a disposable, chemical-resistant gown) | A dedicated lab coat or gown provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | To minimize the inhalation of any airborne powder, especially when weighing or transferring the solid compound. All handling of the solid form should be performed within a certified chemical fume hood or a powder containment hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
The following step-by-step procedures are designed to ensure the safe handling and disposal of ZTB23(R) and its solutions.
1. Preparation and Weighing of ZTB23(R) Powder:
-
Step 1: Engineering Controls. All manipulations of solid ZTB23(R) must be conducted within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.
-
Step 2: Donning PPE. Before entering the designated work area, put on all required personal protective equipment as detailed in the table above.
-
Step 3: Workspace Preparation. Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Step 4: Weighing. Carefully weigh the desired amount of ZTB23(R) powder on a tared weigh boat. Use anti-static tools if available to minimize powder dispersal.
-
Step 5: Container Sealing. Immediately after weighing, securely seal the primary container of ZTB23(R).
-
Step 6: Cleanup. Decontaminate the weighing area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all contaminated disposable materials (weigh boat, bench paper, gloves) as hazardous waste.
2. Preparation of ZTB23(R) Solution in DMSO:
-
Step 1: Solvent Handling. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent but can facilitate the absorption of other chemicals through the skin. Handle DMSO with caution, wearing appropriate gloves.
-
Step 2: Dissolution. In the chemical fume hood, add the pre-weighed ZTB23(R) powder to a suitable glass vial. Using a calibrated pipette, add the required volume of DMSO to the vial.
-
Step 3: Mixing. Cap the vial securely and mix gently by vortexing or inversion until the solid is completely dissolved. Avoid splashing.
-
Step 4: Labeling. Clearly label the vial with the compound name (ZTB23(R)), concentration, solvent (DMSO), date of preparation, and appropriate hazard symbols.
3. Storage of ZTB23(R) and its Solutions:
-
Solid ZTB23(R): Store in a dry, dark, and well-ventilated area at -20°C for long-term storage or 0-4°C for short-term storage.
-
ZTB23(R) in DMSO: Store stock solutions in tightly sealed vials at -20°C to maintain stability.
4. Disposal Plan:
-
Solid Waste: All solid waste contaminated with ZTB23(R), including used gloves, weigh boats, and bench paper, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of ZTB23(R) in DMSO should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Workflow for Handling ZTB23(R)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
